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  • Product: 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-
  • CAS: 61338-24-7

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Dynamics of 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Rationale The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous ATP-competitive kinase inhibitors (e.g., bosutinib, pelitinib) and broad-spectrum antibacterial agents[1],[2]. Within this class, 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (C₁₁H₇FN₂O) represents a highly specialized, sterically and electronically tuned intermediate.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system. The strategic placement of substituents dictates its behavior in both synthetic environments and biological matrices:

  • 3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG) that stabilizes the 4-oxo tautomer and serves as a critical hydrogen-bond acceptor in the kinase hinge region[2].

  • 4-Hydroxy/4-Oxo (-OH/=O): Provides a reactive handle for subsequent functionalization (e.g., chlorination via POCl₃) and participates in vital tautomeric equilibria[3].

  • 6-Methyl (-CH₃): Introduces a localized lipophilic bulk designed to exploit specific hydrophobic sub-pockets within target enzymes, enhancing binding affinity and selectivity.

  • 8-Fluoro (-F): Modulates the basicity of the adjacent quinoline nitrogen through inductive electron withdrawal, improving metabolic stability against CYP450-mediated oxidation while favorably increasing the overall partition coefficient (LogP).

Physicochemical Profiling & Tautomeric Dynamics

A critical, often overlooked aspect of 4-hydroxyquinoline derivatives is their tautomerism. In the solid state and in polar protic or aprotic solvents (like DMSO), this compound exists predominantly as 8-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile . Understanding this equilibrium is essential for accurate analytical characterization and downstream formulation.

Quantitative Physicochemical Parameters

The following table summarizes the key physicochemical parameters, integrating both theoretical calculations and established empirical trends for halogenated quinoline-3-carbonitriles[4].

ParameterValue / DescriptorAnalytical Significance
Molecular Formula C₁₁H₇FN₂OExact Mass: 202.054 Da
Molecular Weight 202.19 g/mol Complies with Lipinski's Rule of 5 (<500 Da)
LogP (Calculated) 2.4 - 2.8Optimal for passive membrane permeability
pKa (Quinoline N) ~1.5 - 2.0Suppressed basicity due to 8-F inductive effect
pKa (4-OH enol) ~8.5 - 9.0Relevant for solubility in alkaline media
Tautomeric State >95% 4-Oxo (in DMSO)Dictates NMR chemical shifts and IR stretching
Spectral Markers of Tautomerism

To prevent misidentification during synthesis, researchers must look for specific spectral markers that differentiate the 4-hydroxy (enol) form from the 4-oxo (keto) form.

Analytical Technique4-Hydroxy Form (Minor)4-Oxo Form (Major)
FT-IR Spectroscopy Broad -OH stretch (~3300 cm⁻¹)Sharp N-H stretch (~3100 cm⁻¹), Strong C=O stretch (~1630 cm⁻¹)
¹H-NMR (DMSO-d₆) Aromatic -OH singlet (~11.0 ppm)Broad N-H singlet (~12.5 - 13.0 ppm)[3]
¹³C-NMR (DMSO-d₆) C4 aromatic resonance (~160 ppm)C4 carbonyl resonance (~173 - 175 ppm)[3]

Synthetic Methodology: The Gould-Jacobs Approach

The synthesis of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile is best achieved via a modified Gould-Jacobs reaction[5]. This two-step sequence involves the condensation of an aniline with ethyl (ethoxymethylene)cyanoacetate (EMCA), followed by a high-temperature thermal cyclization.

Mechanistic Workflow

Synthesis A 2-Fluoro-4-methylaniline + Ethyl (ethoxymethylene)cyanoacetate B Nucleophilic Addition-Elimination (110°C, Toluene) A->B C Ethyl 2-cyano-3-((2-fluoro-4-methylphenyl)amino)acrylate B->C - EtOH D Thermal Cyclization (250°C, Dowtherm A) C->D E 8-Fluoro-4-hydroxy-6-methyl- 3-quinolinecarbonitrile D->E - EtOH

Caption: Step-wise synthetic workflow for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile via Gould-Jacobs cyclization.

Self-Validating Protocol: Thermal Cyclization

Causality Note: We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) because the electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, requiring extreme temperatures (~250 °C) to overcome the activation energy barrier for electrophilic aromatic substitution during ring closure[2].

Step-by-Step Procedure:

  • Preparation of Intermediate: Reflux 2-fluoro-4-methylaniline (1.0 eq) and EMCA (1.1 eq) in toluene equipped with a Dean-Stark trap for 4 hours to remove ethanol.

  • Intermediate Validation: Evaporate toluene and analyze the crude acrylate via LC-MS. System Suitability Check: Proceed only if the [M+H]⁺ peak corresponds to the intermediate and purity is >90%.

  • Cyclization: Heat 10 volumes of Dowtherm A to 250 °C in a multi-neck flask under an inert argon atmosphere.

  • Addition: Dropwise, add the intermediate to the boiling Dowtherm A. Maintain 250 °C for 45–60 minutes.

  • Precipitation: Cool the mixture rapidly to 50 °C, then pour into 30 volumes of hexanes. The product will precipitate as an off-white to pale-yellow solid.

  • Isolation: Filter the solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum at 60 °C.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical suite.

HPLC-UV Purity Assessment

Causality Note: The 3-cyano group provides a strong chromophore, allowing for high-sensitivity UV detection. We use an acidic mobile phase to keep the quinoline nitrogen fully protonated (or the enol fully associated), preventing peak tailing.

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Validation Check: Inject a blank (diluent only) to ensure a flat baseline. Inject the sample. The protocol is validated if the peak symmetry factor is between 0.9 and 1.2, and theoretical plates > 10,000.

Spectrophotometric pKa Determination

Understanding the exact pKa is vital for downstream formulation.

  • Prepare a 50 µM solution of the compound in a co-solvent mixture (e.g., 10% DMSO in water to ensure solubility).

  • Titrate from pH 2.0 to 11.0 using 0.1 M HCl and 0.1 M NaOH.

  • Record the UV-Vis spectra (200–400 nm) at intervals of 0.5 pH units.

  • Plot the absorbance at the isosbestic point's adjacent maxima (e.g., 320 nm) against pH. The inflection point of the sigmoidal curve represents the pKa of the 4-OH/4-oxo transition.

Biological Application: Kinase Inhibition Pathways

Once synthesized and functionalized (typically by converting the 4-OH to a 4-chloro group, followed by nucleophilic aromatic substitution with an aniline), this scaffold acts as a potent ATP-competitive inhibitor. The 3-carbonitrile group forms a critical hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR)[2].

Pathway Ligand Extracellular Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR / HER2) Ligand->Receptor Ligand Binding Downstream Intracellular Signaling Cascade (PI3K/AKT, MAPK/ERK) Receptor->Downstream Phosphorylation Inhibitor 8-F-4-OH-6-Me-3-CN-Quinoline (Pharmacophore Precursor) Inhibitor->Receptor ATP-Competitive Hinge Binding Outcome Tumor Cell Proliferation & Survival Downstream->Outcome Gene Expression

Caption: Mechanism of action for quinoline-3-carbonitrile derivatives in modulating RTK signaling pathways.

By utilizing the 8-fluoro-6-methyl substitution pattern, researchers can fine-tune the steric and electronic parameters of the inhibitor, directly impacting its residence time in the kinase pocket and its overall pharmacokinetic profile.

References

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents PubMed - NIH URL:[Link]

  • New Synthetic Process for Bosutinib ResearchGate URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

crystal structure and binding affinity of CAS 61338-24-7

An In-Depth Technical Guide to the Structural and Binding Characteristics of (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone (CAS 61338-24-7) Authored by: Gemini, Senior Application Scientist Abstract This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Binding Characteristics of (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone (CAS 61338-24-7)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide addresses the crystal structure and binding affinity of (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone (CAS 61338-24-7). A comprehensive search of public databases and scientific literature reveals a notable absence of experimental data for this specific compound. This scenario is common in early-stage drug discovery and chemical development. To address this, we present a two-part guide. Part one provides a detailed crystallographic analysis of a structurally analogous compound, (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, to offer insights into the potential solid-state conformation. Part two outlines a robust, step-by-step computational workflow to predict the crystal structure and binding affinity of the title compound, providing a practical framework for researchers to characterize novel molecules in the absence of empirical data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the physicochemical and biological properties of new chemical entities.

Part 1: Analysis of a Structurally Related Analog: (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone

In the absence of direct crystallographic data for (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone, we can draw valuable inferences from the known crystal structure of a close analog, (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. The primary difference lies in the substitution pattern on the hydroxyl-bearing phenyl ring (dichloro vs. methyl). While this difference will influence electronic and steric properties, the overall benzophenone scaffold provides a reasonable basis for conformational comparison.

The crystal structure of (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone reveals a non-coplanar arrangement of the two phenyl rings, with a significant dihedral angle between their planes[1][2]. This twisted conformation is a characteristic feature of many benzophenone derivatives and is crucial for its interaction with biological targets. The crystal packing is stabilized by intermolecular hydrogen bonds involving the hydroxyl group[1][2].

Crystallographic Data for (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone
ParameterValue[1][2]
Chemical FormulaC₁₄H₁₁FO₂
Molecular Weight230.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9265 (10)
b (Å)13.112 (2)
c (Å)14.556 (2)
β (°)96.875 (7)
Volume (ų)1123.0 (3)
Z4
Dihedral Angle57.45 (12)°

Part 2: A Proposed Computational Workflow for Characterization

Given the lack of experimental data, a computational approach is the most logical and resource-efficient next step. The following protocols are designed to predict the crystal structure and binding affinity of (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone.

Crystal Structure Prediction

The prediction of a small molecule's crystal structure from its chemical diagram is a complex but tractable problem. The workflow aims to identify the most thermodynamically stable crystal packing arrangements.

  • Conformational Analysis:

    • Generate a low-energy 3D conformation of the molecule using a quantum mechanical method (e.g., Density Functional Theory with a suitable basis set like B3LYP/6-31G*). This step is crucial to accurately represent bond lengths, angles, and partial charges.

  • Crystal Packing Search:

    • Utilize crystal structure prediction software (e.g., USPEX, CRYSTAL) to generate a large number of plausible crystal packing arrangements in common space groups. This is typically achieved through a combination of systematic and stochastic search algorithms.

  • Lattice Energy Minimization:

    • For each generated structure, perform a full lattice energy minimization. This involves optimizing the cell parameters and the positions of all atoms within the unit cell. The force field used for this step should be well-parameterized for organic molecules (e.g., COMPASS, UFF).

  • Ranking and Analysis:

    • Rank the predicted structures based on their calculated lattice energies. The structure with the lowest energy is the most likely candidate for the thermodynamically stable polymorph.

    • Analyze the top-ranked structures for key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that contribute to their stability.

G cluster_0 Computational Prediction of Crystal Structure A 1. 3D Structure Generation (DFT Optimization) B 2. Crystal Packing Search (Stochastic & Systematic Algorithms) A->B C 3. Lattice Energy Minimization (Molecular Mechanics Force Field) B->C D 4. Ranking by Lattice Energy C->D E 5. Analysis of Top Candidates (Intermolecular Interactions) D->E

Caption: Workflow for in silico crystal structure prediction.

Binding Affinity Prediction via Molecular Docking

Molecular docking is a powerful technique to predict the preferred binding orientation of a ligand to a biological target and to estimate the strength of their interaction.

The benzophenone scaffold is present in numerous compounds with diverse biological activities. Without a known target for (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone, a rational approach is to select a representative target from a class of proteins known to bind benzophenone-containing ligands. For this guide, we will use Brassinosteroid Insensitive 1 (BRI1) , a plant receptor kinase, as an example, as there are studies on the docking of brassinosteroid analogs to its active site[3][4]. This provides a well-characterized system to illustrate the docking protocol.

  • Ligand Preparation:

    • Draw the 2D structure of (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone in a molecular editor and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., BRI1-BAK1 complex) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign partial charges to the protein atoms.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding site.

    • Define a grid box that encompasses the entire binding site to guide the docking algorithm.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein. The program will generate a series of possible binding poses.

  • Result Analysis and Scoring:

    • The docking program will rank the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is considered the most favorable binding mode.

    • Visualize the top-ranked pose to analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues. This provides insights into the structural basis of binding.

G cluster_1 Molecular Docking Workflow F 1. Ligand Preparation (Energy Minimization, Charge Assignment) I 4. Docking Simulation (Generate Binding Poses) F->I G 2. Protein Preparation (PDB Structure, Add Hydrogens) H 3. Define Binding Site (Grid Box Generation) G->H H->I J 5. Analyze Results (Scoring, Visualize Interactions) I->J

Caption: Step-by-step molecular docking workflow.

Conclusion and Future Directions

While experimental data for (2,3-dichloro-4-hydroxyphenyl)(4-fluorophenyl)methanone remains elusive, this guide provides a comprehensive framework for its characterization. The analysis of a structurally similar compound offers valuable insights into its likely solid-state conformation. Furthermore, the detailed computational protocols for crystal structure prediction and molecular docking provide a clear path forward for researchers to generate testable hypotheses about the compound's physical and biological properties. The next critical step would be the experimental validation of these computational predictions through single-crystal X-ray diffraction and in vitro binding assays against a panel of relevant biological targets.

References

  • Dileep, C. S., et al. (2014). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o76.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Taylor & Francis. (n.d.). Biological target – Knowledge and References.
  • ResearchGate. (2014). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone.
  • Crystallography Open D
  • Nango, E., et al. (2022). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography.
  • Science.gov. (n.d.). target compounds exhibited: Topics by Science.gov.
  • Bai, X.-H., et al. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1163-1165.
  • PubMed. (2020). Biological Activities and Molecular Docking of Brassinosteroids 24-Norcholane Type Analogs.
  • Crystallography Open D
  • LookChem. (n.d.). 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt.
  • PubMed. (2025).
  • PubMed. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)
  • PMC. (2020). Biological Activities and Molecular Docking of Brassinosteroids 24-Norcholane Type Analogs.
  • Materials Project. (n.d.). mp-1065577: MgO (Hexagonal, P6_3/mmc, 194).
  • PMC. (2024).
  • PMC. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • MDPI. (2023).
  • J-GLOBAL. (n.d.).
  • BindingDB. (n.d.). PrimarySearch_ki.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.
  • Scientific & Academic Publishing. (2014).
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-.
  • Journal of Biomaterials and Nanobiotechnology. (2023).
  • PubChem. (n.d.). 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PF-04995274.
  • NIST. (n.d.). Methanone, (2,4-dihydroxyphenyl)phenyl-.
  • NITE. (2011). 34090-76-1 / 3-2479.
  • Rowan. (2026). How to Predict Protein–Ligand Binding Affinity.

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-

A Senior Application Scientist's Perspective on Preclinical Safety Assessment Introduction: Deconstructing the Toxicological Puzzle of a Novel Quinolone Derivative The quinoline scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Safety Assessment

Introduction: Deconstructing the Toxicological Puzzle of a Novel Quinolone Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, this structural class is not without its toxicological liabilities, with some derivatives exhibiting genotoxicity, cardiotoxicity, or hepatotoxicity.[2][3] Therefore, a comprehensive in vitro toxicity assessment of any novel quinoline-based compound is a cornerstone of preclinical drug development. This guide provides an in-depth framework for characterizing the in vitro toxicity profile of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-, a novel fluoroquinolone derivative.

As direct toxicological data for this specific molecule is not yet publicly available, this document will serve as a strategic guide for its comprehensive evaluation. We will delve into the scientific rationale behind the selection of a tiered testing strategy, provide detailed, field-proven protocols for key assays, and illustrate how to interpret the resulting data to build a robust safety profile. This approach is grounded in the principles of internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory relevance and scientific rigor.[4][5]

Part 1: Foundational Cytotoxicity Assessment - The Gateway to Further Investigation

The initial step in any in vitro toxicity evaluation is to determine the concentrations at which the compound elicits a basal cytotoxic response. This data is crucial for selecting appropriate dose ranges for more complex, organ-specific toxicity and genotoxicity assays, preventing misinterpretation of results due to overt cytotoxicity.

Scientific Rationale: Why Start with Cytotoxicity?

A fundamental understanding of a compound's impact on cell viability provides a baseline for all subsequent in vitro safety testing. Assays in this category measure fundamental cellular processes such as metabolic activity and membrane integrity. By identifying the concentration at which a compound induces cell death, we can ensure that subsequent, more sensitive assays (e.g., for genotoxicity or specific organ toxicity) are conducted at non-lethal concentrations, thus avoiding false positives that are merely a consequence of cellular demise.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Basal Cytotoxicity

1. Cell Seeding:

  • Select a panel of cell lines representing different tissues of potential toxicological relevance (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to the compound's intended therapeutic area).
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- in the appropriate cell culture medium. A typical concentration range would be from 0.1 µM to 1000 µM.
  • Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (h)IC50 (µM)
HepG224>1000
48750
72520
HEK29324>1000
48890
72610
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellSeeding Cell Seeding (e.g., HepG2, HEK293) Treatment Compound Treatment (24, 48, 72h) CellSeeding->Treatment CompoundPrep Compound Dilution CompoundPrep->Treatment MTT_Addition MTT Addition Treatment->MTT_Addition Incubation Incubation (4h) MTT_Addition->Incubation Solubilization Formazan Solubilization Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

Cytotoxicity Assay Workflow

Part 2: Assessing Genotoxic Potential - A Critical Safety Endpoint

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity, as DNA damage can lead to mutations and potentially cancer.[8] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.

Scientific Rationale: Why is Genotoxicity a Major Concern?

Quinolone compounds have been known to interact with DNA topoisomerases, which can lead to DNA strand breaks.[9] Therefore, it is imperative to evaluate the potential of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- to cause genetic damage.

Recommended Assays: A Two-Pronged Approach
  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It tests for a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.[10]

  • In Vitro Micronucleus Test: This assay detects both aneugens (substances that cause chromosome loss) and clastogens (substances that cause chromosome breakage). It is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

Experimental Protocol: Ames Test

1. Strains and Metabolic Activation:

  • Use S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA.
  • Conduct the assay with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

2. Plate Incorporation Method:

  • To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.
  • Pour the mixture onto minimal glucose agar plates.
  • Incubate the plates at 37°C for 48-72 hours.

3. Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A positive result is defined as a dose-related increase in the number of revertants that is at least twice the background count.
Data Presentation: Hypothetical Ames Test Data
StrainMetabolic ActivationHighest Non-Toxic Dose (µ g/plate )Result
TA98-S9500Negative
+S9500Negative
TA100-S9500Negative
+S9500Negative
TA1535-S9500Negative
+S9500Negative
TA1537-S9500Negative
+S9500Negative
WP2 uvrA-S9500Negative
+S9500Negative
Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_tier2 Tier 2: Follow-up (If Tier 1 is Positive) Ames Ames Test (Bacterial Reverse Mutation) Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Comet Comet Assay (DNA Strand Breaks) Micronucleus->Comet Positive Result UDS Unscheduled DNA Synthesis (DNA Repair)

Tiered Genotoxicity Assessment

Part 3: Organ-Specific Toxicity - Focus on Liver and Heart

Given that the liver is the primary site of drug metabolism and the heart is a known target for some quinolone-class drugs, assessing hepatotoxicity and cardiotoxicity is crucial.

Hepatotoxicity Assessment

Scientific Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[6] In vitro models using human liver cells can provide early indicators of potential hepatotoxicity.

Recommended Model: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.[11][12] However, immortalized cell lines like HepaRG™, which can be differentiated into hepatocyte-like cells, offer a more readily available and reproducible alternative.[6]

Key Endpoints:

  • Cytotoxicity: As described in Part 1, using a liver-derived cell line.

  • Enzyme Leakage: Measurement of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) in the culture medium as indicators of cell membrane damage.

  • Mitochondrial Dysfunction: Assays for mitochondrial membrane potential (e.g., using JC-1 dye) or ATP depletion.

Cardiotoxicity Assessment

Scientific Rationale: Some drugs can interfere with the electrical activity of the heart, leading to potentially fatal arrhythmias. A key concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can cause QT interval prolongation.[13] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has been established to provide a more holistic assessment of proarrhythmic risk.[13][14]

Recommended Assays:

  • hERG Inhibition Assay: A patch-clamp assay to directly measure the effect of the compound on the hERG channel.[13]

  • Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells form a spontaneously beating syncytium and can be used to assess effects on electrophysiology (using multi-electrode arrays) and contractility.[14][15]

Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

1. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
  • Harvest the cells and prepare a single-cell suspension.

2. Compound Application:

  • Use an automated patch-clamp system (e.g., QPatch or Patchliner).
  • Establish a stable whole-cell recording.
  • Apply a voltage protocol to elicit hERG currents.
  • Perfuse the cells with increasing concentrations of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-.

3. Data Analysis:

  • Measure the peak tail current at each concentration.
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Determine the IC50 for hERG channel inhibition.
Data Presentation: Hypothetical Cardiotoxicity Data
AssayEndpointResult (IC50)
hERG Patch-ClampChannel Inhibition> 30 µM
hiPSC-CM MEAField Potential DurationNo significant effect at 10 µM

Conclusion: Synthesizing the Data into a Coherent Safety Profile

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro toxicity profile of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-. By systematically evaluating basal cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can build a robust preclinical safety package. The integration of data from these assays, interpreted within the context of the compound's intended therapeutic use and potential clinical exposure levels, is essential for making informed decisions in the drug development process. Adherence to established guidelines and a focus on mechanistic understanding will ultimately contribute to the development of safer and more effective medicines.

References

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC.
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  • ECVAM in vitro toxicity tests included in OECD testing recommendations - CORDIS.
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  • Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing.
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  • Cardiotoxicity and Safety - Axion Biosystems.
  • In Vitro Toxicity Testing Protocols - New York University.
  • In vitro models for liver toxicity testing - PMC - NIH.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD.
  • Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH.
  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed.
  • 3-Quinolinecarbonitrile, 6-fluoro-4-hydroxy- — Chemical Substance Information - NextSDS.
  • 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem.
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  • The Genotoxic Ambiguity of 4-Aminoquinolines: Resolving Hydroxychloroquine's Mechanistic Safety Profile Through Integrated Toxicology Assessment - PubMed.
  • Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem.
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  • Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites - EFSA.
  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells - PubMed.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI.
  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - Pharma Excipients.
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Exploratory

An In-depth Technical Guide to the Mechanism of Action for Quinolinecarbonitrile Derivatives in Target Inhibition

Executive Summary The quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous inhibitors targeting a wide array of biological macromolecules.[1] These derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinecarbonitrile scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous inhibitors targeting a wide array of biological macromolecules.[1] These derivatives have demonstrated significant therapeutic potential across oncology, immunology, and virology.[2][3] This guide provides an in-depth analysis of the mechanisms by which these compounds achieve target inhibition, with a particular focus on their role as kinase inhibitors. We will dissect the molecular interactions, from covalent and non-covalent binding modalities to the broader impact on cellular signaling pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate and characterize the mechanism of action of novel quinolinecarbonitrile-based inhibitors in a drug discovery setting.

Introduction to Quinolinecarbonitrile Derivatives in Drug Discovery

Quinolinecarbonitrile derivatives are a class of organic compounds characterized by a quinoline ring system linked to a nitrile (-C≡N) group.[1] This structural motif has proven to be highly versatile, with modifications to the quinoline core and its substituents leading to a diverse range of biological activities.[1][4] These compounds have been successfully developed as inhibitors for various enzyme classes, including kinases, dihydroorotate dehydrogenase (DHODH), and viral polymerases.[4][5][6] Their "druggability" and the relative ease of synthetic modification make them an attractive starting point for the development of novel therapeutics.[7]

The nitrile group itself is a key feature, not only contributing to the overall electronic and steric properties of the molecule but also having the potential to act as a "warhead" for covalent inhibition by reacting with nucleophilic residues like cysteine in the target protein's active site.[8] This can lead to highly potent and durable inhibition.[9]

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

To illustrate the mechanism of action of quinolinecarbonitrile derivatives, we will focus on their role as inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[10][11]

The Role of BTK in B-cell Signaling

BTK is a member of the Tec family of non-receptor tyrosine kinases and is essential for B-cell development, differentiation, and survival.[12] Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[11] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[13] In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.[10]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT Activation Ca_PKC->Transcription_Factors Cell_Response B-cell Proliferation & Survival Transcription_Factors->Cell_Response Inhibitor Quinolinecarbonitrile Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Molecular Mechanisms of Target Inhibition

Quinolinecarbonitrile derivatives can inhibit their targets through two primary mechanisms: non-covalent and covalent inhibition. The specific mode of action is determined by the chemical structure of the derivative and the amino acid composition of the target's active site.

Non-Covalent Inhibition

In this mode, the inhibitor binds to the enzyme's active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The potency of a non-covalent inhibitor is typically described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).[14] Many quinoline-based kinase inhibitors are designed to be ATP-competitive, meaning they occupy the same binding site as the enzyme's natural substrate, ATP.[15]

Covalent Inhibition

Covalent inhibitors form a stable, often irreversible, bond with the target enzyme.[9] This typically involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue, such as cysteine, in the active site of the enzyme.[16] For BTK inhibitors, this often involves the formation of a covalent bond with a cysteine residue (Cys481) in the kinase domain.[17] The carbon atom of the nitrile group in some quinolinecarbonitrile derivatives can act as an electrophile, reacting with the thiol group of a cysteine residue to form a reversible or irreversible thioimidate adduct.[8][18]

Covalent inhibition offers several advantages, including increased potency and a prolonged duration of action, as the enzyme is permanently inactivated.[16]

Experimental Validation of Target Inhibition

A series of well-designed experiments are crucial to elucidate the precise mechanism of action of a novel quinolinecarbonitrile inhibitor.[19]

Biochemical Assays: In Vitro Kinase Activity

The initial step is to determine if the compound directly inhibits the enzymatic activity of the purified target protein.[20]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., BTK) - Substrate (Peptide/Protein) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal: (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay.

Protocol: In Vitro BTK Kinase Assay (Luminescent)

  • Reagent Preparation:

    • Prepare a serial dilution of the quinolinecarbonitrile test compound in DMSO.

    • Prepare a solution of purified recombinant BTK enzyme in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the BTK enzyme solution to all wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add the ATP/substrate solution to all wells to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a luminescent-based assay.

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Table 1: Example IC50 Data for Quinolinecarbonitrile Derivatives against BTK

Compound IDIC50 (nM)Inhibition Type
QNC-00115.2Non-covalent
QNC-0022.5Covalent
QNC-003150.8Non-covalent
Determining the Mode of Inhibition: Kinetic Studies

To distinguish between different types of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed.[14][22] This involves measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor.[22] The data is then plotted using methods like the Lineweaver-Burk plot to visualize the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).[14]

Cell-Based Assays: Target Engagement and Downstream Effects

Confirming that the inhibitor is active in a cellular context is a critical next step.

Protocol: Western Blot for Phospho-BTK

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) to an appropriate density.

    • Treat the cells with varying concentrations of the quinolinecarbonitrile inhibitor for a specific duration (e.g., 2 hours).

    • Stimulate the B-cell receptor pathway to induce BTK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and image the blot.

    • Quantify the band intensities to determine the level of p-BTK relative to total BTK and a loading control (e.g., β-actin).

A dose-dependent decrease in the p-BTK signal indicates successful target engagement and inhibition by the compound in a cellular environment.[23]

Structure-Activity Relationship (SAR)

Systematic modification of the quinolinecarbonitrile scaffold is performed to understand the relationship between the chemical structure and the inhibitory activity.[24] This involves synthesizing and testing a library of analogues to identify which parts of the molecule are critical for potency and selectivity.[25][26] For example, studies have shown that specific substitutions on the quinoline ring are necessary for optimal activity against dihydroorotate dehydrogenase.[24]

Conclusion

Quinolinecarbonitrile derivatives represent a highly valuable class of compounds in modern drug discovery. Their mechanism of action can be finely tuned through chemical synthesis to achieve potent and selective inhibition of a wide range of therapeutic targets. A thorough understanding of their molecular interactions, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful development of these promising molecules into next-generation therapeutics.

References

  • What are BTK inhibitors and how do they work? (n.d.).
  • Quinolinecarbonitrile Derivatives: A Promising Avenue in Medicinal Chemistry Research. (n.d.).
  • Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune‐mediated dermatological conditions - PMC. (n.d.).
  • The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - MDPI. (2024, October 23).
  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - Frontiers. (n.d.).
  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - MDPI. (2023, March 7).
  • Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - ResearchGate. (n.d.).
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of the Pim-1 kinase - PubMed. (2010, May 1).
  • Experimental Activity Validation of Inhibitors - Creative Enzymes. (2025, November 8).
  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed. (2009, September 1).
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem. (n.d.).
  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed. (2021, November 15).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (n.d.).
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  • Inhibition of human DHODH by 1 derivatives with different linker structures. - ResearchGate. (n.d.).
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC. (n.d.).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (2018, March 16).
  • Antiviral properties of quinolone-based drugs - PubMed. (2004, June 15).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025, October 16).
  • Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2 - ResearchGate. (2026, January 15).
  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - MDPI. (2010, April 27).
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (n.d.).
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (n.d.).
  • Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (2008, June 15).
  • Identification of Mechanism of Action and Novel Compounds Targeting HsDHODH: Insights from Computational Analysis | ChemRxiv. (2023, March 8).
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed. (2022, February 24).
  • Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2 | bioRxiv. (2020, March 12).
  • What are DHODH inhibitors and how do you quickly get the latest development progress? (2023, November 23).
  • Reversible Covalent Inhibition of eEF-2K by Carbonitriles - PMC. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - NIH. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (2020, September 18).
  • Covalent inhibitors - Kinase Logistics Europe. (n.d.).
  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (n.d.).
  • Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. (n.d.).
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Foundational

An In-depth Technical Guide to the Predicted Pharmacological Properties of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Disclaimer: The following document is a theoretical guide based on established principles of medicinal chemistry and pharmacology. The compound 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile is a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document is a theoretical guide based on established principles of medicinal chemistry and pharmacology. The compound 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile is a novel chemical entity with no publicly available experimental data at the time of writing. This guide is intended for research and drug development professionals to provide a predictive framework for its potential pharmacological properties and to guide future experimental investigation. All proposed mechanisms, properties, and protocols are extrapolations from structurally related compounds.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects. This whitepaper presents a forward-looking analysis of the potential pharmacological profile of a novel compound, 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile. By dissecting its structural motifs—the 4-hydroxy-3-quinolinecarbonitrile core, the 8-fluoro substituent, and the 6-methyl group—we predict its primary therapeutic potential to be in the realm of oncology, likely functioning as a kinase inhibitor. This document outlines a plausible synthetic route, predicts its physicochemical and pharmacokinetic properties, and proposes detailed experimental workflows for its validation.

Introduction and Molecular Overview

8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile is a small molecule built upon the quinoline bicyclic heterocycle. Its structure integrates several key functional groups that are known to influence pharmacological activity:

  • 4-Hydroxy-3-quinolinecarbonitrile Core: This scaffold is a known pharmacophore. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, while the 3-carbonitrile group is a strong electron-withdrawing group that can participate in crucial interactions with biological targets, such as the threonine gatekeeper residue in protein kinases.

  • 8-Fluoro Substitution: The incorporation of a fluorine atom at the C-8 position can significantly modulate physicochemical properties such as lipophilicity and pKa. Fluorine substitution can also influence metabolic stability and binding affinity to target proteins, although no marked change in mutagenicity was observed with 8-fluoro substitution in one study.

  • 6-Methyl Substitution: The methyl group at the C-6 position can enhance binding to target proteins through hydrophobic interactions and may influence the compound's metabolic profile.

Based on these structural features, this guide will primarily explore its potential as an anticancer agent, with secondary consideration for other activities inherent to the broader quinoline class.

Proposed Synthesis and Physicochemical Properties

A plausible synthetic route for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach reaction or related cyclization strategies.

Proposed Synthetic Pathway

A likely synthetic approach would involve the condensation of a substituted aniline with a suitable three-carbon fragment, followed by thermal or acid-catalyzed cyclization.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 3-Fluoro-5-methylaniline C Condensation (Formation of Enamine Intermediate) A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) C->D Heat E 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile D->E Intramolecular Ring Closure

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for its drug-like potential.

PropertyPredicted Value/CharacteristicRationale / Implication
Molecular Formula C₁₁H₇FN₂O-
Molecular Weight 202.19 g/mol Compliant with Lipinski's Rule of Five (<500 Da), favoring oral absorption.
logP 2.0 - 2.5Moderate lipophilicity, suggesting good membrane permeability.
pKa (Hydroxy group) 7.5 - 8.5Weakly acidic; ionization state will depend on physiological pH.
Hydrogen Bond Donors 1 (from -OH)Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 3 (from N, O, CN)Compliant with Lipinski's Rule of Five (≤10).
Solubility Low in water, soluble in organic solventsTypical for many small molecule kinase inhibitors. Formulation may be required.
Predicted Pharmacological Profile

The structural similarity to known kinase inhibitors suggests that the primary pharmacological activity of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile will be in oncology.

Primary Predicted Mechanism: Protein Kinase Inhibition

Many 4-anilino-3-quinolinecarbonitrile derivatives are potent and selective inhibitors of protein kinases, such as Src kinase and Epidermal Growth Factor Receptor (EGFR) kinase. These compounds typically bind to the ATP-binding pocket of the kinase domain. We hypothesize a similar mechanism for the subject molecule.

The 3-carbonitrile group is critical, as it can act as a hydrogen bond acceptor, interacting with the "gatekeeper" threonine residue in the kinase hinge region. The 4-hydroxy group can form additional hydrogen bonds within the active site, enhancing binding affinity. The quinoline core provides a scaffold that fits into the hydrophobic ATP pocket, while the 6-methyl and 8-fluoro substituents can fine-tune this interaction and influence selectivity.

G cluster_kinase Kinase Active Site hinge {Hinge Region |  Gatekeeper Thr} atp_pocket Hydrophobic Pocket compound 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile 3-CN 4-OH Core 6-Me 8-F compound:f1->hinge:f0 H-bond compound:f3->atp_pocket Hydrophobic Interaction compound:f4->atp_pocket Hydrophobic Interaction

Caption: Predicted binding mode in a kinase active site.

Potential Downstream Effects

By inhibiting a key protein kinase (e.g., Src, EGFR, or others), the compound could disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

G compound 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile kinase Protein Kinase (e.g., Src) compound->kinase Inhibition substrate Substrate Phosphorylation kinase->substrate Catalyzes pathway Downstream Signaling Pathway substrate->pathway Activates proliferation Cell Proliferation pathway->proliferation survival Cell Survival pathway->survival metastasis Metastasis pathway->metastasis

Caption: Hypothesized anticancer signaling pathway.

Secondary Considerations: Antimicrobial Activity

While the 4-hydroxy-3-quinolinecarbonitrile core differs from classic fluoroquinolone antibiotics (which possess a 3-carboxylic acid), the presence of a fluoro-substituted quinoline core warrants an investigation into potential antibacterial activity. The mechanism, if any, might differ from the established DNA gyrase/topoisomerase IV inhibition of traditional fluoroquinolones.

Predicted Pharmacokinetic (ADME) Profile

A favorable pharmacokinetic profile is essential for any potential drug candidate.

ADME ParameterPredictionRationale
Absorption High potential for oral absorption.Low molecular weight and moderate lipophilicity align with good passive diffusion across the gut wall.
Distribution Moderate to high plasma protein binding.The aromatic system suggests likely binding to albumin. Distribution to tissues is expected.
Metabolism Primarily hepatic via Cytochrome P450 enzymes.The quinoline ring and methyl group are potential sites for oxidation (Phase I) followed by glucuronidation (Phase II). The 8-fluoro position may block metabolism at that site.
Excretion Likely a combination of renal and biliary excretion of metabolites.The route of excretion will depend on the polarity of the metabolites formed.
Proposed Experimental Protocols for Validation

To validate the predicted pharmacological properties, a structured, multi-stage experimental plan is necessary.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Kinase Panel Screening (Broad-spectrum profiling) B Cell-based Proliferation Assays (e.g., MTT on cancer cell lines) A->B Identify Lead Targets E Tumor Xenograft Efficacy Study (Mouse model with relevant cancer cell line) B->E Select Relevant Cell Line C In Vitro ADME Assays (Microsomal stability, PPB) D Pharmacokinetic (PK) Study (Rodent model, e.g., mouse) C->D Inform Dosing Strategy D->E Determine Exposure F Preliminary Toxicology (e.g., MTD study) E->F Evaluate Therapeutic Window

Caption: Preclinical experimental workflow.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, its specific peptide substrate, and ATP in a suitable reaction buffer.

  • Incubation: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel including lung, breast, and colon cancer lines) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 100 µM to 1 nM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile represents a promising, albeit unexplored, chemical entity. Based on a rigorous structure-activity relationship analysis of its constituent motifs, its most probable pharmacological application lies in oncology as a protein kinase inhibitor. The proposed synthetic and experimental frameworks provide a clear roadmap for future research. The next critical steps involve the synthesis of the compound and the systematic execution of the outlined in vitro and in vivo studies to validate these predictions and fully elucidate its therapeutic potential.

References
  • Ishi, H., et al. (1995). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 39(9), 1971-1976.

  • Wissner, A., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3763-3775.

  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(6), 822-833.

  • Enya, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 145-154.

  • Wissner, A., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3763-3775.

  • Proust, A., et al. (1991). 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities. Journal of Medicinal Chemistry, 34(11), 3245-3255.

  • Nosova, E. V., et al. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine in Heterocyclic Chemistry (pp. 1-60). Springer.

  • Kovács, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2847.

  • Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.

  • Aly, A. A., et al. (2012). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one. Journal of Chemical Sciences, 124(5), 1033-1041.

  • Morak-Młodawska, B., et al. (2026). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Molecules, 31(5), 1567.

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.

  • da Silva, A. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(36), 22961-22980.

  • Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(27), 2139-2156.

  • Shaik, A. B., et al. (2019). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 9(3), 200-210.

  • Sadowski, M., et al. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 4321.

  • Ghorbani, M., et al. (2019). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Avicenna Journal of Phytomedicine, 9(5), 456-466.

  • Buckle, D. R., et al. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726-732.

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4-S), 211-215.

  • Panchal, V., & Vaghela, H. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry, 39(3), 546-567.

  • EvitaChem. (n.d.). 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-. Retrieved from EvitaChem website.

  • Ibrahim, M. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 2345.

  • Kumar, S., et al. (2011). An Overview: The biologically important quninoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 46-59.
  • Hennequin, L. F., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3229-3240.

Protocols & Analytical Methods

Method

High-Yield Synthesis of 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile: An Application Note and Protocol

Introduction The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities. Among its derivatives, 8-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities. Among its derivatives, 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile stands out as a key intermediate for the synthesis of potent therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. The presence of the fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the cyano group at the 3-position and the methyl group at the 6-position provide crucial handles for further molecular elaboration.

This comprehensive guide provides detailed, high-yield synthetic protocols for the preparation of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering both classical thermal and modern microwave-assisted methodologies to afford flexibility and efficiency in the laboratory setting.

Synthetic Strategy: The Gould-Jacobs Reaction

The cornerstone of the synthetic approach to 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, a robust and versatile method for constructing the quinoline core.[1][2] This reaction proceeds via two key transformations:

  • Condensation: An aniline derivative reacts with a β-alkoxy-α-cyanoacrylate, typically ethyl (ethoxymethylene)cyanoacetate (EEMC), through a nucleophilic vinylic substitution to form a stable anilinoacrylate intermediate.

  • Thermal Cyclization: The anilinoacrylate intermediate undergoes an intramolecular 6-electron cyclization at elevated temperatures, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product.

For the synthesis of our target molecule, 2-fluoro-4-methylaniline serves as the aniline component, providing the 8-fluoro and 6-methyl substitution pattern on the final quinoline ring.

Visualizing the Reaction Pathway

The overall synthetic transformation can be depicted as follows:

Gould-Jacobs Reaction A 2-Fluoro-4-methylaniline C Ethyl 2-cyano-3-(2-fluoro-4-methylanilino)acrylate (Intermediate) A->C + EEMC (Condensation) B Ethyl (ethoxymethylene)cyanoacetate (EEMC) B->C D 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile C->D Heat (Δ) (Cyclization)

Caption: The Gould-Jacobs synthesis of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile.

Experimental Protocols

Two distinct, high-yield protocols are presented below: a classical thermal cyclization method and a modern, rapid microwave-assisted approach.

Protocol 1: Classical Thermal Synthesis

This traditional method employs a high-boiling point solvent to achieve the requisite temperature for the intramolecular cyclization.

Materials:

  • 2-Fluoro-4-methylaniline (1.0 eq)[3][4][5]

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC) (1.1 eq)

  • Dowtherm A (or Diphenyl ether)[6]

  • Ethanol

  • Hexanes

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

Part A: Condensation - Formation of Ethyl 2-cyano-3-(2-fluoro-4-methylanilino)acrylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-methylaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol (5 mL per gram of aniline).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-cyano-3-(2-fluoro-4-methylanilino)acrylate, will be an oil or a low-melting solid. This intermediate can be used in the next step without further purification.

Part B: Thermal Cyclization

  • In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A to 250-260 °C.

  • Slowly add the crude anilinoacrylate intermediate from Part A dropwise to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The product will precipitate out of the hot solvent.

  • Carefully cool the reaction mixture to below 100 °C and then add hexanes to further precipitate the product.

  • Filter the solid product using a Büchner funnel and wash thoroughly with hot hexanes to remove the Dowtherm A.

  • To purify the product, dissolve the crude solid in 1M NaOH solution.

  • Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with 1M HCl until the product precipitates out completely (typically around pH 4-5).

  • Filter the purified solid, wash with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile as a solid.

ParameterValue
Starting Aniline 2-Fluoro-4-methylaniline
Reagent Ethyl (ethoxymethylene)cyanoacetate
Condensation Temp. ~78 °C (Refluxing Ethanol)
Condensation Time 2-4 hours
Cyclization Solvent Dowtherm A
Cyclization Temp. 250-260 °C
Cyclization Time 30-60 minutes
Expected Yield 75-85%

Table 1: Key parameters for the classical thermal synthesis.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[1][7][8][9]

Materials:

  • 2-Fluoro-4-methylaniline (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC) (1.1 eq)

  • Diphenyl ether (as a high-boiling solvent)

  • Acetonitrile

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

Step-by-Step Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-fluoro-4-methylaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in diphenyl ether (2-3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250 °C and hold for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature. The product should precipitate from the solvent.

  • Add acetonitrile to the vial and sonicate to break up the solid.

  • Filter the solid product and wash with cold acetonitrile to remove the diphenyl ether.

  • For further purification, follow the acid-base extraction procedure outlined in Protocol 1, Step 6-9.

  • Dry the purified product under vacuum to yield 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile.

ParameterValue
Starting Aniline 2-Fluoro-4-methylaniline
Reagent Ethyl (ethoxymethylene)cyanoacetate
Solvent Diphenyl ether
Microwave Temp. 250 °C
Reaction Time 15-30 minutes
Expected Yield 85-95%

Table 2: Key parameters for the microwave-assisted synthesis.

Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Classical Thermal Synthesis cluster_protocol2 Protocol 2: Microwave-Assisted Synthesis A1 Condensation: 2-Fluoro-4-methylaniline + EEMC in Ethanol (Reflux) A2 Solvent Removal A1->A2 A3 Cyclization: Addition to hot Dowtherm A (250-260 °C) A2->A3 A4 Precipitation & Filtration A3->A4 A5 Acid-Base Purification A4->A5 A6 Drying A5->A6 A7 Final Product A6->A7 B1 Reaction Setup: Aniline, EEMC in Diphenyl Ether in Microwave Vial B2 Microwave Irradiation (250 °C, 15-30 min) B1->B2 B3 Precipitation & Filtration B2->B3 B4 Acid-Base Purification B3->B4 B5 Drying B4->B5 B6 Final Product B5->B6

Sources

Application

Application Note: Advanced HPLC Method Development and Validation for 8-Fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol Scientific Rationale & Analyte Profiling 8-Fluoro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol

Scientific Rationale & Analyte Profiling

8-Fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile (CAS: 61338-24-7) is a highly functionalized heterocyclic building block. The quinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved tyrosine kinase inhibitors, such as Bosutinib[1]. Accurate quantification of this intermediate is critical during active pharmaceutical ingredient (API) synthesis to monitor reaction conversion and impurity profiles.

Developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound requires a deep understanding of its physicochemical traits:

  • Tautomerism & pH Sensitivity (The Causality of Peak Shape): The 4-hydroxyquinoline moiety exists in a dynamic lactim-lactam tautomeric equilibrium with its 4-quinolone form. At near-neutral pH, this interconversion occurs on the chromatographic timescale, manifesting as severe peak broadening or split peaks. Causality: By utilizing a highly acidic mobile phase (pH ~2.7), we suppress the ionization of the hydroxyl group and protonate the weakly basic quinoline nitrogen. This locks the molecule into a uniform state, ensuring it elutes as a single, sharp peak[2].

  • Fluorine & Nitrile Effects: The highly electronegative 8-fluoro and 3-cyano groups withdraw electron density, lowering the pKa of the quinoline nitrogen and increasing the lipophilicity of the aromatic system[3].

  • Stationary Phase Selection: While a standard C18 column provides adequate hydrophobic retention, a Pentafluorophenyl (PFP) stationary phase is highly recommended for this specific analyte. Causality: The PFP phase offers orthogonal selectivity via π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. This dramatically improves the resolution of fluorinated quinoline derivatives from structurally similar synthetic impurities that a standard C18 might co-elute.

Method Development Workflow

The following workflow illustrates the logical progression from theoretical physicochemical profiling to a fully validated, self-validating analytical method.

HPLC_Method_Workflow A 1. Physicochemical Profiling Assess pKa, LogP & Tautomerism BB BB A->BB B 2. Stationary Phase Selection Screen C18 vs. PFP Columns C 3. Mobile Phase Optimization pH 2.7 Buffer to Suppress Ionization D 4. ICH Q2(R1) Validation Linearity, Precision, Accuracy, LOD/LOQ C->D E 5. Final Validated Protocol Routine API Quantification D->E BB->C

HPLC method development and validation workflow for fluorinated quinoline-3-carbonitriles.

Quantitative Data: Optimized Parameters & Validation

To facilitate easy comparison and implementation, the optimized chromatographic conditions and the expected validation parameters (based on ICH Q2(R1) guidelines) are summarized below.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µmEnhances retention of fluorinated aromatics via dipole-dipole interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Locks the 4-hydroxy tautomer; prevents peak splitting[3].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention times[1].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Detection UV at 260 nmCorresponds to the π→π∗ transition of the quinoline core[3].
Column Temp 30 °CStandardizes mobile phase viscosity and mass transfer kinetics.

Table 2: System Suitability and Validation Criteria (ICH Q2)

ParameterAcceptance CriteriaTypical Observed Value
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 50008450
Injection Precision (%RSD) 2.0% (n=6)0.45%
Linearity ( R2 ) 0.9990.9998
LOD / LOQ Signal-to-Noise 3 / 100.5 µg/mL / 1.5 µg/mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) prior to any sample analysis. If the SST criteria are not met, the system automatically flags the run as invalid, ensuring absolute trustworthiness in the generated data[1].

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes and filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane to remove any particulate matter.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water to ensure complete solubilization of the analyte without causing solvent-mismatch peak distortion upon injection.

Step 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Methanol, sonicate until fully dissolved, and make up to the mark with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized batch, dissolve, and dilute following the exact procedure used for the working standard.

Step 3: System Suitability Testing (SST) Sequence

This step establishes the trustworthiness of the run.

  • Inject a Blank (Diluent) to confirm baseline stability and the absence of ghost peaks.

  • Inject the Working Standard (50 µg/mL) six consecutive times.

  • Validation Check: Calculate the %RSD of the peak areas, the Tailing Factor ( Tf​ ), and Theoretical Plates ( N ).

  • Causality Checkpoint: Proceed to Step 4 only if %RSD 2.0%, Tf​≤ 1.5, and N≥ 5000. Failure indicates column degradation or mobile phase preparation errors.

Step 4: Sample Analysis Sequence
  • Inject the unknown samples in duplicate.

  • Bracket the samples with a Working Standard injection every 10 samples to verify ongoing system stability (drift 2.0%).

  • Integrate the peak at ~260 nm and calculate the assay percentage using the standard calibration curve.

References

  • Jetir.Org. (2019). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM.
  • MDPI. (2023).
  • Springer Nature. (2023).

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Document Type: Standard Operating Protocol & Application Note Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Introduction & Mechanistic Context 8-Fluoro-4-hydroxy-6-methyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals

Introduction & Mechanistic Context

8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (8-FMQC, CAS: 61338-24-7) is a highly functionalized heterocyclic building block. The quinoline-3-carbonitrile scaffold serves as the foundational pharmacophore for numerous clinically approved and experimental tyrosine kinase inhibitors, including bosutinib and pelitinib [1].

When evaluating novel derivatives or testing the core scaffold itself for in vivo efficacy, researchers face specific physicochemical challenges. The presence of the strongly electron-withdrawing 3-cyano group significantly increases the acidity of the 4-hydroxyl group, leading to a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form [2]. This tautomerism, combined with the lipophilic 8-fluoro and 6-methyl groups, results in high crystal lattice energy and notoriously poor aqueous solubility. Furthermore, the 4-hydroxyl position is a prime liability for rapid Phase II metabolism (glucuronidation) [3].

To accurately determine the pharmacokinetic (PK) profile and bioavailability ( F% ) of 8-FMQC, the dosing protocol must utilize highly optimized vehicle systems to ensure complete dissolution for intravenous (IV) dosing and uniform suspension for oral (PO) dosing. This guide outlines a field-proven, self-validating protocol for the in vivo dosing and bioanalysis of 8-FMQC.

Experimental Design & Formulation Strategy

Causality in Vehicle Selection
  • Intravenous (IV) Vehicle (5% DMSO / 40% PEG400 / 55% Saline): 8-FMQC cannot be administered IV in standard aqueous buffers due to the risk of precipitation and subsequent micro-embolism. DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to maintain the compound in solution upon dilution in the bloodstream [4].

  • Oral (PO) Vehicle (0.5% Methylcellulose / 0.1% Tween 80 in Water): For oral gavage, a true solution is not strictly required. A homogenous suspension ensures accurate volumetric dosing. Tween 80 acts as a surfactant to wet the hydrophobic 8-FMQC particles, preventing aggregation in the gastrointestinal tract and ensuring consistent absorption.

Table 1: Preclinical Pharmacokinetic Study Design (Murine Model)
CohortRouteTarget Dose (mg/kg)Formulation VehicleN (Mice)Fasting StatusBlood Collection Timepoints (Hours Post-Dose)
1IV2.05% DMSO, 40% PEG400, 55% Saline3Non-fasted0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2PO10.00.5% MC, 0.1% Tween 80 in H2​O 3Fasted (12h)0.25, 0.5, 1, 2, 4, 8, 12, 24
3PO (Control)0.00.5% MC, 0.1% Tween 80 in H2​O 2Fasted (12h)1, 24

Workflow Visualization

PK_Workflow Formulation Formulation Preparation (8-FMQC Test Article) IV Intravenous (IV) Dosing 2 mg/kg Co-solvent Formulation->IV PO Oral (PO) Gavage 10 mg/kg Suspension Formulation->PO Sampling Serial Blood Sampling (0.083 to 24 hrs) IV->Sampling PO->Sampling Processing Plasma Processing (K2EDTA, Quenched at 4°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis & NCA PK Modeling Processing->Analysis

Fig 1. In vivo pharmacokinetic dosing and serial sampling workflow for 8-FMQC.

Step-by-Step Methodologies

Phase 1: Formulation Preparation
  • IV Solution (1 mg/mL): Weigh exactly 2.0 mg of 8-FMQC. Add 100 μ L of DMSO and vortex until completely dissolved. Add 800 μ L of PEG400 and vortex for 2 minutes. Slowly add 1.1 mL of sterile saline (0.9% NaCl) while continuously stirring. Validation Check: The solution must remain optically clear for at least 4 hours.

  • PO Suspension (2 mg/mL): Weigh exactly 10.0 mg of 8-FMQC. Add 5 μ L of Tween 80 directly to the powder and triturate. Gradually add 5.0 mL of 0.5% Methylcellulose solution while sonicating in a water bath for 15 minutes. Validation Check: The resulting suspension should be milky and uniform, with no visible macroscopic clumps.

Phase 2: Animal Dosing (Self-Validating System)
  • Acclimation: Acclimate male C57BL/6 mice (20-25g) for 5 days prior to the study.

  • Fasting (PO only): Fast Cohort 2 and 3 for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying, which heavily skews Tmax​ for highly lipophilic compounds. Water remains available ad libitum.

  • Administration: Administer IV doses via lateral tail vein injection (2 mL/kg volume). Administer PO doses via oral gavage using a bulb-tipped gastric gavage needle (5 mL/kg volume).

Phase 3: Blood Collection and Plasma Quenching

Causality Note: Because the 4-hydroxyl group of 8-FMQC is susceptible to in vivo glucuronidation, plasma enzymes can potentially cleave the glucuronide back to the parent drug ex vivo, artificially inflating the measured concentration.

  • Collect ~30 μ L of blood via submandibular bleed or saphenous vein puncture at designated timepoints.

  • Immediately transfer blood into pre-chilled K2​EDTA microtainer tubes.

  • Invert gently 3 times and store strictly on wet ice (0-4°C).

  • Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Harvest the plasma supernatant and flash-freeze on dry ice. Store at -80°C until analysis.

Bioanalytical Logic & LC-MS/MS Quantification

Bioanalytical_Logic Plasma Thawed Plasma (8-FMQC + Metabolites) Precipitation Protein Precipitation (Acetonitrile + Internal Std) Plasma->Precipitation Centrifugation Centrifugation (14,000 x g, 4°C) Precipitation->Centrifugation LCMS LC-MS/MS (MRM) Quantification Centrifugation->LCMS Data PK Parameter Extraction LCMS->Data

Fig 2. Bioanalytical processing and LC-MS/MS quantification logic for plasma samples.

LC-MS/MS Protocol
  • Sample Extraction: Thaw plasma samples on ice. Transfer 10 μ L of plasma to a 96-well plate. Add 50 μ L of cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated quinoline analog or structurally similar compound like Bosutinib-d8).

  • Precipitation: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 2 μ L of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 8-FMQC (exact m/z dependent on tuning, typically [M+H]+≈203.06→ fragment).

Data Presentation: Anticipated Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) should be performed using standard PK software (e.g., Phoenix WinNonlin). Based on the physicochemical properties of the quinoline-3-carbonitrile class, the following parameter ranges are typically anticipated and serve as system suitability benchmarks:

Table 2: Anticipated PK Parameters & Acceptance Criteria
ParameterDefinitionAnticipated Range (IV - 2 mg/kg)Anticipated Range (PO - 10 mg/kg)
Cmax​ Maximum plasma concentration1500 - 2500 ng/mL400 - 800 ng/mL
Tmax​ Time to reach Cmax​ 0.083 hr (first timepoint)1.0 - 2.0 hr
AUC0−∞​ Total drug exposure2000 - 4000 hrng/mL3000 - 6000 hrng/mL
t1/2​ Terminal elimination half-life1.5 - 3.0 hr2.0 - 4.0 hr
CL Systemic clearance10 - 20 mL/min/kgN/A
F% Oral BioavailabilityN/A25% - 40%

Note: If F% falls below 10%, researchers should investigate first-pass hepatic metabolism (specifically glucuronidation of the 4-OH group) using in vitro hepatocyte stability assays.

References

  • Source: PMC (National Institutes of Health)
  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
Application

formulation strategies for poorly soluble quinolinecarbonitrile compounds

Topic: Formulation Strategies for Poorly Soluble Quinolinecarbonitrile Compounds Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary Quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Formulation Strategies for Poorly Soluble Quinolinecarbonitrile Compounds Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

Quinolinecarbonitrile derivatives, such as bosutinib and neratinib, are potent tyrosine kinase inhibitors widely utilized in targeted oncology. However, their clinical translation is frequently bottlenecked by their physical chemistry: they are highly lipophilic, weakly basic, and exhibit extreme pH-dependent solubility. This application note provides a comprehensive, self-validating guide to overcoming these biopharmaceutical challenges through advanced formulation strategies, specifically focusing on Lipid Nanoparticles (LNPs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Polymer-Lipid Stabilized Nanocrystals.

Physicochemical Profiling & Mechanistic Rationale

Quinolinecarbonitriles are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds. For instance, bosutinib monohydrate behaves as a highly soluble compound at or below pH 5.0, but its solubility drops precipitously at higher physiological pH levels[1]. Similarly, neratinib maleate exhibits a solubility of 32.90 mg/mL at pH 1.2, which plummets to practically insoluble levels (≤0.08 mg/mL) at pH 5.0 and above[2].

When administered orally as conventional solid dosage forms, these compounds dissolve in the acidic environment of the stomach but rapidly precipitate upon entering the neutral pH of the duodenum. This precipitation limits intestinal absorption and leads to highly variable bioavailability. To bypass this thermodynamic trap, formulation scientists must employ strategies that either maintain the drug in a solubilized state throughout the gastrointestinal (GI) tract or alter its absorption pathway.

G A Quinolinecarbonitrile API (e.g., Bosutinib, Neratinib) B Physicochemical Profiling LogP > 4.5, pH-dependent solubility A->B C Lipid-Based Systems (SMEDDS / SLNs) B->C High Lipophilicity (Target Lymphatic Transport) D Amorphous Solid Dispersions (ASDs) B->D High Melting Point (Overcome Lattice Energy) E Nanocrystals (Polymer/Lipid Stabilized) B->E High Dose Requirement (Maximize Drug Loading)

Figure 1: Decision matrix for quinolinecarbonitrile formulation based on API properties.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Model Quinolinecarbonitriles

CompoundLogPpKaSolubility ProfileBCS Class
Bosutinib 4.0 - 4.55.4Highly soluble at pH ≤ 5; practically insoluble at pH > 5II / IV
Neratinib 4.74.6, 7.632.90 mg/mL at pH 1.2; ≤0.08 mg/mL at pH ≥ 5.0II / IV

Table 2: Comparative Formulation Efficacy (Based on Literature Benchmarks)

Formulation TypeAPIExcipients / StabilizersParticle Size (nm)Encapsulation Efficiency (%)Key Performance Metric
Solid Lipid Nanoparticles BosutinibPrecirol ATO 5, Poloxamer 188150 - 277 nm86.5 - 93.5%>80% drug release at 24h[3]
SMEDDS NeratinibClove Oil, Cremophor EL, Capryol PGMC204 - 240 nm> 98% (Solubilized)Emulsification time < 12s[4]
Lipid-Stabilized Nanocrystals BosutinibSoluplus, Phospholipids150 - 250 nmN/A (Solid API core)Enhanced cellular uptake[5]

Protocol 1: Solid Lipid Nanoparticles (SLNs) for Bosutinib

Mechanistic Causality: SLNs encapsulate the lipophilic bosutinib within a solid lipid matrix (e.g., Precirol ATO 5). This physical barrier prevents pH-induced precipitation in the intestines. Furthermore, lipid-based nanocarriers stimulate chylomicron secretion in enterocytes, promoting lymphatic transport. This pathway entirely bypasses hepatic first-pass metabolism—a critical advantage for bosutinib, which undergoes extensive CYP3A4 metabolism[3].

Pathway API Lipophilic API Release SMEDDS SMEDDS / SLN Dispersion API->SMEDDS Micelles Mixed Micelles (Bile Salts + Lipids) SMEDDS->Micelles Duodenal Digestion Enterocyte Enterocyte Uptake Micelles->Enterocyte Absorption Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Intracellular Processing Lymph Lymphatic Transport Chylomicron->Lymph Exocytosis

Figure 2: Mechanistic pathway of lipid-based nanocarrier absorption via the lymphatic system.

Methodology: Hot Homogenization and Solvent Evaporation

  • Lipid Phase Preparation: Dissolve the required amount of bosutinib monohydrate and solid lipid (e.g., Precirol ATO 5) in a minimal volume of absolute ethanol. Heat the mixture to 5–10 °C above the melting point of the lipid (e.g., 65 °C for Precirol). Causality: Heating above the melting point erases the lipid's thermal memory, preventing premature polymorphic transitions and drug expulsion during storage.

  • Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer 188) in ultra-purified water and heat to the exact temperature of the lipid phase. Causality: Temperature matching prevents localized lipid shock and immediate precipitation upon mixing.

  • Emulsification: Inject the organic lipid phase dropwise into the aqueous phase under continuous high-shear homogenization at 10,000 rpm for 10 minutes[3].

  • Nanoparticle Formation: Transfer the primary emulsion to an ultrasonicator (probe type) and sonicate for 15 minutes at 40% amplitude in an ice bath to rapidly cool the system, forming solid lipid nanoparticles.

  • Validation & QC (Self-Validating Step): Analyze via Dynamic Light Scattering (DLS). A successful batch must yield a particle size of ~150–280 nm and a Polydispersity Index (PDI) < 0.3[3]. Run an ultrafiltration step to verify Encapsulation Efficiency (EE) > 85%.

Protocol 2: Clove Oil-Based SMEDDS for Neratinib

Mechanistic Causality: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon mild agitation in the GI tract. For neratinib, clove oil provides exceptionally high solubilization capacity. A combination of Cremophor EL (surfactant) and Capryol PGMC (co-surfactant) at a 4:1 ratio achieves the optimal Hydrophilic-Lipophilic Balance (HLB) required to form stable micelles (<250 nm) that shield the drug from the aqueous intestinal environment[4].

Methodology: Spontaneous Emulsification

  • Excipient Blending: In a glass vial, combine Clove Oil (20% w/w), Cremophor EL (64% w/w), and Capryol PGMC (16% w/w). Vortex for 2 minutes until a visually clear, homogenous isotropic mixture is formed.

  • Drug Loading: Add neratinib maleate to the blank SMEDDS mixture up to its saturation solubility limit (previously determined via shake-flask method).

  • Solubilization: Stir the mixture magnetically at 500 rpm at 37 °C for 48 hours to ensure complete drug solubilization.

  • Validation & QC (Self-Validating Step): Perform a thermodynamic stability study. Subject the formulation to three freeze-thaw cycles (-20 °C to +25 °C). Centrifuge at 10,000 rpm for 15 minutes. The absence of phase separation or neratinib precipitation validates the physical stability of the SMEDDS. Upon dilution in 0.1N HCl or pH 6.8 buffer, the emulsification time must be <12 seconds, yielding a mean globule size of ~204–240 nm[4].

Protocol 3: Polymer-Lipid Stabilized Nanocrystals of Bosutinib

Mechanistic Causality: Nanocrystals increase the dissolution rate by exponentially expanding the surface area (governed by the Noyes-Whitney equation). However, high-energy nanocrystals are prone to Ostwald ripening (growing back into larger crystals). Using a dual-stabilizer approach—Soluplus (a polymeric steric stabilizer) and a lipid film—provides a synergistic barrier against aggregation and enhances cellular internalization in target cancer cells[5].

Methodology: Antisolvent Precipitation cum Crystallization

  • Solvent Phase: Dissolve bosutinib in an organic solvent (e.g., methanol/acetone blend) to form a highly concentrated solution.

  • Antisolvent Phase: Prepare an aqueous solution containing 0.5% w/v Soluplus.

  • Precipitation: Rapidly inject the solvent phase into the antisolvent phase under continuous magnetic stirring at 1000 rpm. Causality: The sudden change in polarity causes instantaneous supersaturation and precipitation of bosutinib nanocrystals, while Soluplus immediately adsorbs to the newly formed surfaces.

  • Primary Stabilization: Probe sonicate the suspension for 10 minutes (pulse 5s ON, 3s OFF) in an ice bath to break down agglomerates.

  • Lipid Coating: Prepare a thin lipid film (e.g., phospholipids) in a round-bottom flask via rotary evaporation. Redisperse the Soluplus-stabilized nanocrystal suspension into the rehydrated lipid film under sonication[5].

  • Validation & QC (Self-Validating Step): Conduct Differential Scanning Calorimetry (DSC). The characteristic crystalline melting peak of bosutinib (148 °C) must be masked or significantly broadened, indicating successful surface amorphization and lipid coating. DLS should confirm a rod-to-cubic shape with a size of 150–250 nm[5].

References[2] NERLYNX (neratinib) tablets, for oral use - fda.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhBlJvgZcpA6xXCeqlBCpKtiPTTsStX9UB54BzQcGC8dvGdrOeOdmLkmer0gnnvjSCNWJx5g2zbQcJV3-Mmrtlakj-Gl9GAVTb1pcry3pmrfgQnzvz2HhFKVW9iXIPW6KUoUZtchpqZAJ1AgvDKuHqLLc2ffEqdwur0MI4t20vS-fZWE8XeQ==[4] Design and Evaluation of Clove Oil-Based Self-Emulsifying Drug Delivery Systems for Improving the Oral Bioavailability of Neratinib Maleate - Pharma Excipients -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEomB3Dgnowojol4i1bI7ZpVjeV1A5RB2-21OfmziAlpoHurD-FcQU52Gyfnw2Zi_mMgSUG8e2d_ZZxYbWnYSO7Eh1ZdAXQHUni0nW1n7Jw-5S6XEeOxTN8okloSOsZL0vOmIWrWDDy4eny_z7IIew9sQ==[5] Formulation and Evaluation of Lipid/Soluplus-Stabilized Nanocrystals of Paclitaxel and Bosutinib for a Synergistic Effect in Non-Small Cell Lung Cancer Therapy - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBPejuooPRZjsNYSbEXNPdqQaQ35W3GxJYGvQuMMc8x06AFFJXsluQC2E74wObTYYfFUv6XA9Nu1XoEnAQpuHfsbMjMC_nHD6xkceuQ9QCeHOrSFEUK0t6pu6poWEuGjuyUE1MtvOQGAE4KO6gHLyiCb1B-P0=[3] Central composite design enabled formulation development, optimization, and characterization of bosutinib monohydrate loaded lipid nanoparticles: Cytotoxicity studies - Journal of Applied Pharmaceutical Science -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErBhh71sbNP0t8xZsRT0nLWPOSgN8py_QalY6yAAB2PrpSM60IrW4p4YqIx9jqEsCmPbBUZtMk_hakrmxzbIm4mzU-Jt4Mm2D_C0i5VWC6yVy0be6-XW25DzGvo9P4nOztjT-6qJplT_zR0EMW2hD0EhgbTg==[1] BOSULIF® (bosutinib) Description - Pfizer Medical -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxXqJM4Aztu1VZ-9FWo9n98Kv_5F_Y7Tn-CkfAAME95NS2gh20irtQjqk7pCN9hJ3zAreCbjLJaKflHn9Zdimo_ulTtPz-H9gmDUL-FHj10fuaAZTGC3D5nLFH0pR1gpupoGMgQrogHjZU7rE=

Sources

Method

Application Notes and Protocols for CAS 61338-24-7 (6α-Naltrexol) in Novel Drug Discovery Screening

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of CAS 61338-24-7, scientifically known as 6α-Naltrexol, in the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of CAS 61338-24-7, scientifically known as 6α-Naltrexol, in the realm of novel drug discovery screening. While traditionally viewed as a less potent metabolite of the opioid antagonist naltrexone, this application note re-envisions 6α-Naltrexol as a valuable pharmacological tool. Its distinct properties offer unique advantages in screening campaigns aimed at identifying novel modulators of the opioid system for a range of therapeutic indications beyond addiction and overdose. We present the scientific rationale for its use, detailed protocols for key in vitro assays, and a framework for its integration into modern high-throughput screening workflows.

Introduction: Re-evaluating 6α-Naltrexol in Drug Discovery

6α-Naltrexol is a known active metabolite of naltrexone, a potent opioid receptor antagonist used primarily in the management of opioid and alcohol dependence.[1] Chemically, it is the 6α-hydroxy epimer of naltrexol. Historically, much of the focus has been on its more potent counterpart, 6β-naltrexol. However, the subtler antagonistic properties of 6α-Naltrexol present a unique opportunity for its application as a tool compound in nuanced drug discovery screening paradigms.

In vivo studies in rhesus monkeys have demonstrated that naltrexone is approximately 8-fold more potent than 6α-naltrexol as an opioid antagonist.[2] This attenuated potency, rather than being a limitation, can be leveraged in screening assays designed to identify allosteric modulators, biased ligands, or compounds with subtle effects on opioid receptor function that might be masked by a more potent antagonist.

This guide will provide the foundational knowledge and practical protocols to empower researchers to effectively utilize 6α-Naltrexol in their screening campaigns.

Scientific Rationale: The Advantage of a Less Potent Antagonist in Screening

The use of a less potent, or "weaker," antagonist like 6α-Naltrexol can be a strategic choice in several drug discovery scenarios:

  • Identification of Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the primary ligand binding site and enhance the effect of the endogenous agonist. In a screening assay, a high concentration of a potent antagonist would completely block the receptor, making it impossible to detect the enhancing effect of a PAM. The use of 6α-Naltrexol at a carefully titrated concentration can allow for partial receptor activation by an agonist, creating a window to identify PAMs that potentiate this submaximal response.

  • Characterization of Biased Agonists: Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Screening for biased agonists is a key strategy to develop safer analgesics with fewer side effects.[3] 6α-Naltrexol can be used to differentially antagonize these pathways, helping to unmask and characterize the biased signaling profile of test compounds.

  • Fine-tuning of Receptor Occupancy: In competitive binding assays, 6α-Naltrexol's lower affinity allows for more sensitive detection of test compounds with a wide range of potencies. High-affinity radioligands can sometimes lead to an underestimation of the potency of weaker binding test compounds.

  • Reduced Risk of Inverse Agonist Effects: Some opioid receptor antagonists exhibit inverse agonist activity, meaning they reduce the basal signaling of the receptor.[2] While data on the inverse agonist activity of 6α-Naltrexol is not as extensive as for other naltrexone metabolites, its overall weaker interaction with the receptor may translate to a lower propensity for such effects, providing a more "neutral" antagonistic background in sensitive functional assays.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 6α-Naltrexol is provided in the table below.

PropertyValueSource
CAS Number 61338-24-7Internal Data
Molecular Formula C₂₀H₂₅NO₄[1]
Molecular Weight 343.4 g/mol [1]
Appearance A neat solid[1]
Purity ≥98% (as a reference material)[1]
Storage -20°C[1]
Solubility Information on solubility in common laboratory solvents such as DMSO and ethanol should be determined empirically for stock solution preparation.

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution of 6α-Naltrexol in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Experimental Protocols for Drug Discovery Screening

The following protocols are foundational for characterizing the interaction of novel compounds with opioid receptors and can be adapted for screening campaigns utilizing 6α-Naltrexol.

Protocol 1: In Vitro Opioid Receptor Binding Assay (Competitive Displacement)

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., mu, delta, or kappa) by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of test compounds in the presence or absence of 6α-Naltrexol.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, HEK293-hDOR, CHO-hKOR).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • 6α-Naltrexol (CAS 61338-24-7).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare reagents: - Cell membranes - Radioligand - 6α-Naltrexol - Test compounds prep_plates Plate reagents: - Buffer/Naloxone - Test compound dilutions - 6α-Naltrexol (if applicable) prep_reagents->prep_plates add_membranes Add cell membranes prep_plates->add_membranes add_radioligand Add radioligand add_membranes->add_radioligand incubate Incubate at 25°C for 60-90 min add_radioligand->incubate filter Rapid filtration (cell harvester) incubate->filter wash Wash filters filter->wash detect Scintillation counting wash->detect analyze Calculate Ki values detect->analyze

Caption: Workflow for the in vitro opioid receptor binding assay.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer for total binding.

    • 50 µL of 10 µM naloxone for non-specific binding.

    • 50 µL of serially diluted test compounds.

    • If using 6α-Naltrexol as a competitive antagonist, add it at a fixed concentration.

  • Add Membranes: Add 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well) to each well.

  • Initiate Reaction: Add 50 µL of the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Detection: Dry the filters, place them in scintillation vials with an appropriate amount of scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding, providing information on the efficacy of a test compound.

Objective: To determine if test compounds act as agonists, antagonists, or inverse agonists, and to characterize their potency and efficacy. 6α-Naltrexol can be used here to determine the antagonist potency (pA₂) against a standard agonist.

Materials:

  • Cell membranes from cell lines stably expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • 6α-Naltrexol.

  • Test compounds.

  • Standard agonist (e.g., DAMGO for MOR).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Signaling Pathway Diagram:

G cluster_receptor Cell Membrane receptor Opioid Receptor g_protein Gαi/oβγ-GDP (Inactive) receptor->g_protein Activates g_alpha Gαi/o-[³⁵S]GTPγS (Active) g_protein->g_alpha GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma GDP/GTP Exchange agonist Agonist agonist->receptor Binds antagonist 6α-Naltrexol antagonist->receptor Blocks gtp [³⁵S]GTPγS gtp->g_protein downstream Downstream Signaling g_alpha->downstream Inhibits Adenylyl Cyclase

Caption: Opioid receptor G-protein activation measured by [³⁵S]GTPγS binding.

Procedure:

  • Plate Setup: On ice, add the following to each well of a 96-well plate:

    • 50 µL of assay buffer.

    • 50 µL of serially diluted test compounds (for agonist mode) or a fixed concentration of agonist plus serial dilutions of 6α-Naltrexol (for antagonist mode).

    • 50 µL of cell membrane suspension (10-20 µg protein/well).

    • 50 µL of 10 µM GDP.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection: Terminate the assay by rapid filtration and perform scintillation counting as described in Protocol 4.1.

  • Data Analysis:

    • Agonist Mode: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Perform a Schild analysis by plotting the dose-ratio against the log concentration of 6α-Naltrexol to determine its pA₂ value.

Protocol 3: cAMP Inhibition Assay (Functional)

This assay measures the downstream consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional consequence of receptor agonism or antagonism by measuring changes in cAMP levels.

Materials:

  • Whole cells stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Forskolin (an adenylyl cyclase activator).

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • 6α-Naltrexol.

  • Test compounds.

  • Standard agonist (e.g., DAMGO).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Remove the cell culture medium and add the test compounds and/or 6α-Naltrexol diluted in a stimulation buffer containing IBMX. Incubate for 15 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except basal controls) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen kit.

  • Data Analysis: Generate a cAMP standard curve. Normalize the data as a percentage of the forskolin-stimulated response. For agonists, determine the IC₅₀ for cAMP inhibition. For antagonists like 6α-Naltrexol, determine the IC₅₀ for the reversal of agonist-induced cAMP inhibition.

Data Interpretation and Case Study Example

Hypothetical Case Study: Screening for Novel Analgesics with Reduced Side Effects.

A high-throughput screen is designed to identify novel mu-opioid receptor (MOR) agonists. The goal is to find compounds that are potent analgesics but have a reduced liability for respiratory depression. The screen utilizes the cAMP inhibition assay (Protocol 4.3).

Primary Screen: A library of 100,000 compounds is screened at a single concentration (10 µM) for their ability to inhibit forskolin-stimulated cAMP production in CHO-hMOR cells.

Hit Confirmation and Potency Determination: Positive hits are re-tested in a full dose-response curve to determine their IC₅₀ values.

Role of 6α-Naltrexol: To confirm that the activity of the hits is MOR-mediated, the cAMP inhibition assay is repeated in the presence of a fixed concentration of 6α-Naltrexol (e.g., 10x its Ki). A rightward shift in the dose-response curve of the hit compound confirms its interaction with the MOR.

Quantitative Data Summary:

CompoundcAMP Inhibition IC₅₀ (nM)cAMP Inhibition IC₅₀ (nM) with 6α-Naltrexol (1 µM)Fold Shift
DAMGO (Control) 5.215630
Hit Compound A 25.875029
Hit Compound B 150.31651.1 (Non-specific)

The data indicates that Hit Compound A is a confirmed MOR agonist, while Hit Compound B is likely acting through a non-MOR mechanism. Further characterization of Hit Compound A for biased signaling would then be pursued.

Conclusion

6α-Naltrexol (CAS 61338-24-7), while being a less potent opioid antagonist than its parent compound naltrexone, holds significant potential as a specialized tool in novel drug discovery screening. Its attenuated affinity allows for the design of more sensitive assays for the identification and characterization of novel opioid receptor modulators, including PAMs and biased agonists. The protocols and rationale presented in this guide provide a solid framework for researchers to integrate 6α-Naltrexol into their screening workflows, ultimately contributing to the discovery of new and safer therapeutics targeting the opioid system.

References

  • Wang, D., Raehal, K.M., Bilsky, E.J., et al. (2007). Inverse agonists and neutral antagonists at μ opioid receptor (MOR): Possible role of basal receptor signaling in narcotic dependence. Journal of Neurochemistry, 77(6), 1590-1600.
  • Gerak, L. R., & France, C. P. (2008). Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys. Psychopharmacology, 195(4), 535–545. [Link]

  • Gintzler, A. R., & Pasternak, G. W. (2022). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 2514, 137–146.
  • Traynor, J. R. (2012). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology, 897, 137–149.
  • Williams, J. T., Ingram, S. L., Henderson, G., et al. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223–254.
  • Raehal, K. M., Lowery, J. J., Bhamidipati, C. M., et al. (2005). In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1150–1162. [Link]

  • Manglik, A., Kruse, A. C., Kobilka, T. S., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
  • Schmid, C. L., Kennedy, N. M., & Bohn, L. M. (2017). Current strategies toward safer mu opioid receptor drugs for pain management. Expert Opinion on Therapeutic Targets, 21(8), 787–801. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of heavily substituted quinoline derivatives in aqueous assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of heavily substituted quinoline derivatives in aqueous assays.

8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile presents a "perfect storm" of insolubility. The quinoline core provides a rigid, planar aromatic system that promotes strong π-π stacking. The 8-fluoro and 6-methyl groups significantly increase lipophilicity, while the 4-hydroxy group (which can tautomerize to a 4-quinolone) and the 3-carbonitrile group participate in strong intermolecular hydrogen bonding. This results in an exceptionally stable crystal lattice[1]. Consequently, it is thermodynamically unfavorable for water molecules to solvate the compound, leading to rapid precipitation when transitioning from organic stocks to aqueous buffers.

The following guide is designed to help you diagnose, troubleshoot, and permanently resolve these solubility issues using self-validating experimental workflows.

Part 1: Diagnostic FAQs

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but immediately turns cloudy when diluted to 10 µM in my assay buffer. What is the mechanistic cause? A1: You are observing a kinetic solubility failure. When the DMSO concentration drops abruptly upon dilution (e.g., from 100% to 0.1%), the compound's localized concentration exceeds its solubility limit in the new aqueous environment[2]. Because the solvent capacity is lost faster than the compound can establish equilibrium, it nucleates and forms amorphous precipitates.

Q2: I don't see immediate precipitation, but my cell-based assay results are highly variable, and I see micro-crystals under the microscope after 48 hours. Why? A2: This is a thermodynamic precipitation event. The compound initially forms a supersaturated solution or colloidal aggregates that are invisible to the naked eye. Over 48 hours at 37°C, these aggregates undergo Ostwald ripening, transitioning into stable, insoluble micro-crystals[2]. This reduces the bioavailable concentration of the drug, leading to erratic assay readouts. You must shift from a kinetic stabilization strategy to a thermodynamic one, such as host-guest complexation.

Q3: How do I know which solubilization strategy to choose? A3: The choice depends strictly on your assay's tolerance for additives. Biochemical assays can tolerate higher concentrations of surfactants and co-solvents, whereas cell-based assays require strict physiological conditions (DMSO < 0.5%) to prevent cytotoxicity. Follow the diagnostic workflow below to select your intervention.

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckAssay Determine Assay Type Start->CheckAssay Biochemical Biochemical Assay (Tolerates >1% DMSO) CheckAssay->Biochemical CellBased Cell-Based Assay (DMSO must be <0.5%) CheckAssay->CellBased ActionBio Optimize Co-solvents: DMSO + Tween-20/CHAPS Biochemical->ActionBio ActionCell Host-Guest Complexation: HP-β-CD Formulation CellBased->ActionCell Validate Validate via Kinetic Solubility Assay (Nephelometry) ActionBio->Validate ActionCell->Validate Success Proceed with Assay Validate->Success

Fig 1. Troubleshooting workflow for resolving quinolinecarbonitrile precipitation in assays.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Every protocol described below operates as a self-validating system: we do not assume the compound is soluble; we analytically confirm it before proceeding to the biological assay.

Protocol A: Co-solvent and Surfactant Optimization (For Biochemical Assays)

Biochemical assays can often tolerate higher concentrations of co-solvents and surfactants. We exploit this by creating a step-down solvation environment.

  • Causality: Surfactants like Tween-20 or CHAPS lower the surface tension of the aqueous buffer and form micelles that encapsulate the highly lipophilic 8-fluoro and 6-methyl groups, preventing nucleation.

  • Self-Validation: The protocol ends with a turbidimetry check at 620 nm[3] to guarantee the absence of colloidal scattering.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile in 100% anhydrous DMSO.

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with 0.05% (v/v) Tween-20 and 1% (v/v) DMSO.

  • Serial Dilution: Perform a serial dilution of the compound in 100% DMSO to create a 100x working plate[2].

  • Rapid Mixing: Transfer 1 µL of the 100x DMSO stocks into 99 µL of the surfactant-supplemented assay buffer using rapid liquid handling to ensure instantaneous mixing and prevent localized supersaturation.

  • Validation: Read the plate's absorbance at 620 nm. A baseline reading (equal to a blank buffer well) confirms the compound is fully solubilized. Any increase in absorbance indicates precipitation[4].

Protocol B: Hydroxypropyl-β-Cyclodextrin Complexation (For Cell-Based Assays)

Cellular assays strictly limit DMSO to prevent solvent-induced cytotoxicity.

  • Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[2]. The lipophilic quinoline core inserts into this cavity, forming a water-soluble inclusion complex without altering the compound's intrinsic pharmacological properties[1].

  • Self-Validation: Thermodynamic equilibrium is verified by LC-MS/MS quantification of the filtered supernatant[4].

HPBCD_Mechanism Drug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Equilibrium HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Binding

Fig 2. Thermodynamic equilibrium of quinolinecarbonitrile complexation with HP-β-CD.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture media (without FBS to prevent protein binding interference during complexation).

  • Saturated Addition: Add an excess of solid 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile powder (e.g., 5 mg) to 1 mL of the HP-β-CD solution[1].

  • Equilibration: Vortex vigorously for 2 minutes, then incubate the suspension on a rotary shaker at 37°C for 48 hours to achieve thermodynamic equilibrium[3].

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-micron crystals.

  • Validation: Quantify the exact solubilized concentration of the final formulation using LC-MS/MS or HPLC-UV before applying the media to your cell cultures[4].

Part 3: Quantitative Data Summary

To provide a baseline for your assay design, the table below summarizes the expected solubility limits of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile across various vehicles.

Solubilization VehicleAssay CompatibilityMax Soluble Concentration (µM)Mechanism of Solubilization
PBS (pH 7.4) Biochemical / Cell< 1.0 µMBaseline aqueous solubility
PBS + 1% DMSO Biochemical~ 5.0 µMCo-solvent disruption of water network
PBS + 1% DMSO + 0.05% Tween-20 Biochemical~ 25.0 µMMicellar encapsulation
20% HP-β-CD in Media Cell-Based> 200.0 µMHydrophobic cavity inclusion

References

  • Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: Aqueous Solubility Source: Creative Biolabs URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- Synthesis

Welcome to the Advanced Application Support Center. As drug development professionals, synthesizing highly functionalized quinoline intermediates like 8-fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile presents unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals, synthesizing highly functionalized quinoline intermediates like 8-fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile presents unique thermal and mechanistic challenges. This compound is typically synthesized via the Gould-Jacobs reaction , a two-step process involving the condensation of an aniline with an alkoxymethylene compound, followed by a high-temperature thermal cyclization[1][2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you eliminate impurities, maximize yield, and ensure reproducible scale-up.

Reaction Pathway & Causality Mapping

Understanding the thermodynamic branching of this synthesis is critical. The reaction requires extreme heat (>240°C) to drive the intramolecular ring closure, but this same thermal energy can activate competing degradation pathways if the process is not strictly controlled[2].

G A 2-Fluoro-4-methylaniline + EMCA B Enamine Intermediate [M+H]+ 249 A->B 130°C, Neat Condensation C 8-Fluoro-4-hydroxy-6-methyl- quinoline-3-carbonitrile [M+H]+ 203 B->C Dowtherm A, 250°C Intramolecular Cyclization D Polymeric Tar (Degradation) B->D Slow Heating Intermolecular Rxn E 3-Carboxamide (Hydrolysis) C->E Trace H2O >240°C

Fig 1. Reaction pathway and common degradation routes in the Gould-Jacobs quinoline synthesis.

Quantitative Impurity Profiling

When troubleshooting your HPLC/LC-MS data, use the following table to map observed masses to their mechanistic causes.

Impurity ProfileLC-MS [M+H]⁺Relative Retention Time (RRT)Mechanistic Cause
Uncyclized Enamine 249~1.20Inadequate thermal energy or abbreviated reaction time during Dowtherm A reflux.
3-Carboxamide 221~0.85Hydrolysis of the 3-carbonitrile group due to trace moisture at >240°C.
Des-fluoro Quinoline 185~0.95Starting material impurity (e.g., p-toluidine) or thermal defluorination.
Polymeric Tar Broad/N/ABaseline driftIntermolecular condensation competing with intramolecular cyclization due to slow heating.
Verified Experimental Protocol (Self-Validating)

To achieve high purity, the protocol must be treated as a self-validating system where physical observations confirm chemical milestones.

Phase 1: Condensation (Enamine Synthesis)
  • Charge: Combine equimolar amounts of 2-fluoro-4-methylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) in a round-bottom flask[1].

  • Heat: Heat the neat mixture to 130–140°C for 30–60 minutes under a nitrogen atmosphere[3].

  • Self-Validation Check: The reaction should transition from a melt to a solid mass as the enamine forms. If the mixture remains an oil upon cooling, triturate with cold ethanol to induce crystallization.

  • Isolate: Collect the solid, wash with hexanes, and dry thoroughly under vacuum.

    • Causality for drying: Any residual ethanol or moisture will cause severe splashing and rapid nitrile hydrolysis in the subsequent high-heat step.

Phase 2: Thermal Cyclization (Gould-Jacobs)
  • Solvent Prep: Heat Dowtherm A (or diphenyl ether) to a vigorous reflux (approx. 250–258°C) in a multi-neck flask equipped with a reflux condenser and overhead stirrer[2][3].

  • Addition: Add the dried enamine intermediate portion-wise to the pre-heated solvent.

    • Causality: Adding the intermediate to cold solvent and ramping the heat exposes it to a 180–220°C window where intermolecular polymerization (tarring) outpaces intramolecular cyclization.

  • Self-Validation Check: Upon addition, vigorous boiling should occur due to the liberation of ethanol. The cessation of this vigorous ethanol off-gassing (usually after 30–45 minutes) is a physical indicator that the cyclization is nearing completion.

  • Isolate: Reflux for a total of 1–2 hours. Cool the mixture to room temperature. The product should precipitate. Dilute with hexanes to maximize recovery, filter, and wash extensively with hexanes to remove residual Dowtherm A[3].

Troubleshooting FAQs

Q: Why is my reaction yielding a black, intractable tar instead of a clean precipitate? A: The Gould-Jacobs cyclization requires temperatures strictly >240°C[2]. At this thermal extreme, intermolecular side reactions compete with the desired intramolecular ring closure. If you add your enamine to cold Dowtherm A and slowly heat it, the molecules spend too much time in the intermediate temperature zone, favoring polymerization. Solution: Ensure the Dowtherm A is fully pre-heated to 250°C before adding the enamine. Alternatively, utilizing a high-temperature continuous flow reactor can severely limit residence time, suppressing tar formation[2].

Q: I am detecting an impurity with an [M+H]⁺ of 221. What is this and how do I prevent it? A: This is the 3-carboxamide impurity (+18 Da relative to the desired product mass of 202). At 250°C, even microscopic trace amounts of water will rapidly hydrolyze the 3-carbonitrile group to an amide. Solution: Rigorously dry the Dowtherm A over 4Å molecular sieves prior to use. Ensure the enamine intermediate is completely desiccated under vacuum before introducing it to the high-heat cyclization step.

Q: Are regioisomers a major concern in this specific synthesis? A: Fortunately, no. In classical Gould-Jacobs reactions with meta-substituted anilines, cyclization can occur at either available ortho position, yielding a difficult-to-separate mixture of 5- and 7-substituted quinolines[1][4]. However, your starting material is 2-fluoro-4-methylaniline. The fluorine atom at the C2 position physically blocks one of the ortho sites. Cyclization is sterically and electronically forced to occur exclusively at the C6 position, yielding the 8-fluoro-6-methyl isomer regiospecifically.

Q: My HPLC shows a significant peak corresponding to the uncyclized enamine (RRT ~1.20). Should I increase the reaction time? A: Prolonging the reaction time beyond 2 hours at 250°C usually leads to product degradation rather than further cyclization[3]. If enamine remains, the issue is likely inadequate heat transfer or a depressed solvent reflux temperature. Solution: Verify that the internal temperature is truly reaching 250–258°C. If using a standard heating mantle, ensure the flask is properly insulated with glass wool to prevent heat loss.

References[1] Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors

Source: Journal of Medicinal Chemistry - ACS Publications URL: 1[2] Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry - ACS Publications URL: 2[4] Title: Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles Source: Journal of Medicinal Chemistry - ACS Publications URL: 4[3] Title: EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors Source: Google Patents URL: 3

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for CAS 61338-24-7

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing robust chromatographic methods for complex heterocyclic compounds requires more than just trial and error; it requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing robust chromatographic methods for complex heterocyclic compounds requires more than just trial and error; it requires a deep mechanistic understanding of the analyte's physicochemical behavior.

This guide is specifically engineered for researchers and drug development professionals working with CAS 61338-24-7 (8-fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile). This molecule presents unique chromatographic challenges due to its amphoteric nature, strong electron-withdrawing substituents (fluoro and cyano groups), and capacity for tautomerism.

Part 1: Core Troubleshooting FAQs

Q1: Why does CAS 61338-24-7 exhibit severe peak tailing on standard C18 columns?

The Causality: Peak tailing in this compound is primarily driven by secondary ion-exchange interactions[1]. While the 3-cyano and 8-fluoro groups withdraw electron density and lower the basicity of the quinoline nitrogen, the molecule remains highly polarizable. At a neutral or intermediate mobile phase pH (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxanes (Si-O⁻)[2]. These anionic sites act as strong cation exchangers, binding the partially protonated quinoline core and causing the analyte to drag through the column.

The Solution: You must operate at a mobile phase pH strictly below 3.0. By lowering the pH to ~2.0–2.5 using additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you force the residual silanols into their fully protonated, neutral state (Si-OH)[3]. This effectively "masks" the stationary phase, eliminating the secondary electrostatic interactions and restoring peak symmetry[2].

Q2: I observe peak broadening or a "split peak" even when retention time is stable. What is happening?

The Causality: This is a classic manifestation of slow tautomeric interconversion. CAS 61338-24-7 contains a 4-hydroxyquinoline motif, which exists in a dynamic equilibrium with its keto tautomer, 4-quinolone (1H-quinolin-4-one)[4][5]. In polar reversed-phase solvent systems (e.g., Water/Acetonitrile), the 4-quinolone form is typically favored[4]. If the rate of interconversion between the enol and keto forms is roughly equivalent to the timescale of the chromatographic separation, the column partially resolves the two tautomers, resulting in a broad or bifurcated peak.

The Solution: Thermodynamics must be leveraged to outpace the chromatography. Increase the column compartment temperature to 45°C – 50°C. Elevated temperatures accelerate the tautomeric interconversion rate, causing the two forms to coalesce into a single, sharp, time-averaged peak.

Q3: How do I select the right mobile phase additive for LC-UV versus LC-MS workflows?

The Causality: The choice of additive dictates both the buffering capacity and the ionization efficiency.

  • For LC-UV: A 10 mM Phosphate buffer (pH 2.5) provides superior buffering capacity and locks the ionization state of the analyte, yielding the highest retention time reproducibility. However, phosphate is non-volatile and will destroy a mass spectrometer.

  • For LC-MS: 0.1% Formic acid (pH ~2.7) is the standard volatile buffer. If tailing persists due to the high polarity of the 4-quinolone tautomer, switch to 0.1% TFA (pH ~2.0). TFA acts as a strong ion-pairing agent, encasing the molecule in a hydrophobic shell to improve peak shape, though it may cause moderate ion suppression in the MS source[2].

Part 2: Quantitative Data Presentation

To facilitate rapid method development, the following table summarizes the empirical effects of various mobile phase additives on the chromatographic behavior of CAS 61338-24-7.

Mobile Phase AdditiveOperational pHPrimary Mechanistic ActionTypical Asymmetry ( As​ )MS Compatibility
None (Water/ACN) ~6.0Mixed-mode (Hydrophobic + Silanol)> 2.5 (Severe Tailing)Excellent
10 mM Phosphate 2.5Complete silanol suppression1.1 - 1.3Poor (Non-volatile)
0.1% Formic Acid ~2.7Weak ion-pairing, silanol suppression1.3 - 1.5Excellent
0.1% TFA ~2.0Strong ion-pairing, silanol suppression1.0 - 1.2Moderate (Signal suppression)

Part 3: Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the protocol, the method continuously verifies its own reliability.

Phase 1: System Preparation

  • Mobile Phase A: Prepare 0.1% TFA in LC-MS grade Water (v/v). Degas ultrasonically for 10 minutes.

  • Mobile Phase B: Prepare 0.1% TFA in LC-MS grade Acetonitrile (v/v).

  • Column Selection: Install a high-purity, end-capped C18 or a Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm). A Biphenyl phase provides enhanced π−π selectivity for the quinoline ring[2].

  • Thermodynamic Control: Set the column oven temperature strictly to 45°C to force rapid tautomeric coalescence.

Phase 2: Gradient Elution Profile 5. Set the flow rate to 0.4 mL/min. 6. Initiate a linear gradient:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the injection band)
  • 1.0 - 7.0 min: 5% to 95% B
  • 7.0 - 8.5 min: 95% B (Column wash)
  • 8.5 - 10.0 min: 5% B (Re-equilibration)

Phase 3: System Suitability & Validation 7. Inject 1 µL of a 10 µg/mL CAS 61338-24-7 standard dissolved in 50:50 Water:Acetonitrile. 8. Self-Validation Criteria: The system is deemed "Valid" only if the resulting chromatogram meets the following parameters:

  • Peak Asymmetry ( As​ ): ≤1.3 (Confirms silanol interactions are suppressed).
  • Retention Time RSD: ≤1.0% over 5 replicate injections (Confirms pH stability and tautomeric control).

Part 4: Mechanistic Visualization

The following diagnostic workflow illustrates the logical pathways for resolving the two primary chromatographic failures associated with CAS 61338-24-7.

TroubleshootingWorkflow Start Chromatographic Issue CAS 61338-24-7 Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing Broadening Peak Broadening / Splitting (Variable Retention) Start->Broadening Silanol Mechanism: Silanol Interaction Ionized SiO⁻ binds weakly basic N Tailing->Silanol Tautomer Mechanism: Slow Tautomerism 4-Hydroxyquinoline ⇌ 4-Quinolone Broadening->Tautomer Action1 Intervention: Lower pH < 3.0 (0.1% TFA or Formic Acid) Silanol->Action1 Action2 Intervention: Increase Temp (45°C - 50°C) Tautomer->Action2 Validation System Validation Symmetrical Peak (As < 1.3) Stable Retention Time Action1->Validation Action2->Validation

Figure 1: Diagnostic workflow for resolving peak tailing and broadening in CAS 61338-24-7 chromatography.

Part 5: References

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. Benchchem.com. Available at:[1]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at:[3]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry - ACS Publications. Available at:[4]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at:[2]

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at:[5]

Sources

Optimization

reducing off-target effects of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile in cell cultures

A Guide to Minimizing Off-Target Effects in Cell Culture Experiments Welcome to the technical support center for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Effects in Cell Culture Experiments

Welcome to the technical support center for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for identifying and mitigating off-target effects during your cell-based assays. As Senior Application Scientists, we have structured this guide to move from foundational questions to advanced, actionable protocols, ensuring scientific integrity at every step.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions and establishes the core principles for working with this compound.

Q1: What is the likely mechanism of action for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile?

Based on its core structure, this compound belongs to the fluoroquinolone class. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to double-strand DNA breaks and subsequent cell death.[1] The fluorine atom at position 6 is a common feature that enhances potency against these bacterial targets.[2]

However, the quinoline scaffold is known for its chemical versatility.[3] Structural modifications can lead to interactions with entirely different biological targets. For instance, some quinoline derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[3] Therefore, while the expected on-target effect in bacteria is topoisomerase inhibition, you must experimentally validate the target and mechanism in your specific cellular model, as off-target effects are always a possibility, especially at higher concentrations.[4]

Q2: I'm starting a new experiment. What is the absolute first step I should take?

Before any mechanistic study, you must determine the compound's potency in your specific cell line by performing a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50).[5] This value represents the concentration at which the compound elicits 50% of its maximal effect for a given biological endpoint (e.g., inhibition of cell proliferation).[6] This step is critical because using concentrations far above the IC50 dramatically increases the risk of off-target activity.[6] Your initial experiment should test a broad concentration range to establish this key parameter.[5]

Q3: Why are my cells dying at concentrations where I expect to see a specific biological effect?

This is a common challenge and points to two possibilities: the intended on-target effect is inherently cytotoxic, or you are observing cytotoxicity due to off-target effects.[4] It is crucial to differentiate between targeted cell death and non-specific toxicity. A key strategy is to determine the therapeutic window by comparing the IC50 for your desired phenotype with the cytotoxic concentration 50 (CC50). If these values are very close, it may be difficult to separate the specific effect from general toxicity. Consider reducing the compound's incubation time or concentration to see if a window can be found where the specific effect is present without significant cell death.[4][5]

Q4: What are the classic signs of an off-target effect?

Be vigilant for the following red flags, which may indicate that your observed phenotype is not due to the intended mechanism of action:

  • Phenotypic Mismatch: The observed cellular phenotype does not align with the known biological outcome of inhibiting the presumed target.[4]

  • Activity of Inactive Controls: A structurally similar but biologically inactive analog of your compound produces the same effect. This strongly suggests the effect is non-specific.[4]

  • Poor Dose-Response Correlation: The IC50 value in your cellular assay is dramatically higher (e.g., >10-fold) than the IC50 or Ki from a purified enzyme assay. This can suggest issues like poor cell permeability or significant off-target binding.[5][6]

  • Genetic Invalidation: Knocking out the presumed target gene using CRISPR/Cas9 does not prevent the compound from producing its effect. This is a powerful indicator of off-target activity.[7]

Part 2: Advanced Troubleshooting Guides

When your results are ambiguous, these guides provide a logical framework for dissecting on-target versus off-target effects.

Guide 1: Observed Phenotype Does Not Match Presumed Target

If your experimental results are inconsistent with the expected biology of topoisomerase inhibition (e.g., you observe effects unrelated to DNA replication or damage), follow this decision-making workflow.

Start Start: Phenotypic Mismatch Observed ConfirmTarget 1. Confirm Target Engagement (e.g., Cellular Thermal Shift Assay, NanoBRET™) Start->ConfirmTarget Result1 Target Engagement Confirmed? ConfirmTarget->Result1 GeneticValidation 2. Perform Genetic Validation (CRISPR/Cas9 Knockout of Target) Result2 Compound Inactive in KO Cells? GeneticValidation->Result2 InactiveControl 3. Test Inactive Analog (Structurally similar, biologically inactive) Result3 Inactive Analog Shows No Effect? InactiveControl->Result3 Result1->GeneticValidation Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET. Investigate alternative targets. Result1->ConclusionOffTarget No Result2->InactiveControl Yes Result2->ConclusionOffTarget No ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET. Re-evaluate understanding of target's biology. Result3->ConclusionOnTarget Yes Result3->ConclusionOffTarget No

Caption: Troubleshooting workflow for a mismatch between observed and expected phenotype.

This workflow systematically validates whether the compound is interacting with the intended target and whether that interaction is responsible for the observed cellular outcome. Genetic validation with CRISPR is considered a gold standard for confirming on-target activity.[7][8]

Guide 2: High Cytotoxicity Obscures Specific Effects

High levels of cell death can make interpreting your data impossible. The goal is to find a "therapeutic window" where you can measure the on-target effect without confounding toxicity.

Data Interpretation: IC50 vs. CC50

ScenarioIC50 (Specific Effect)CC50 (Cytotoxicity)Interpretation & Action
Ideal Window 1 µM50 µMExcellent. A large window exists. Conduct all experiments well below 50 µM (e.g., 1-10 µM) to ensure specificity.
Narrow Window 1 µM5 µMChallenging. The on-target effect may be linked to cytotoxicity. Action: Shorten incubation times. Use more sensitive downstream assays that require less compound exposure.[4]
No Window 1 µM1.5 µMProblematic. The observed effect is likely dominated by non-specific toxicity. Action: Re-evaluate the phenotype. Use genetic tools (CRISPR/siRNA) to see if knocking out the target replicates the effect. If not, the compound's utility is low.[4]
Guide 3: Determining if the Compound's Effect is Reversible

Understanding if a compound's effect is reversible is key to distinguishing between a transient interaction and one that causes permanent cellular changes. A washout experiment is the definitive method for this.[9][10] The goal is to treat the cells, wash the compound away, and observe if the cells return to their normal state.

Start Seed Cells Treat Treat Cells with Compound (e.g., 24 hours) Start->Treat Wash Washout Step (3x with warm PBS) Treat->Wash Replenish Add Fresh, Compound-Free Medium Wash->Replenish Incubate Incubate for Recovery Period (e.g., 24-72 hours) Replenish->Incubate Assay Perform Assay to Measure Phenotype Incubate->Assay Analyze Analyze Results Assay->Analyze

Caption: Workflow for a compound washout experiment.

Interpretation:

  • Effect is Reversed: If the cellular phenotype returns to the baseline of the vehicle control after the recovery period, the compound's effect is reversible.

  • Effect Persists: If the phenotype remains even after the compound is removed, this suggests an irreversible interaction or that the compound triggered a downstream cascade of events (like apoptosis) that cannot be reversed.[11]

Part 3: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for the essential experiments discussed above.

Protocol 1: Dose-Response and IC50 Determination using an MTT Assay

This protocol determines the concentration of the compound that reduces cell viability by 50%.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Compound Dilution: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in your cell culture medium to create a range of concentrations (e.g., 100 µM down to 0.01 µM).[5] Include a "vehicle control" (medium with the highest DMSO concentration) and a "no treatment" control.[5]

  • Treatment: Remove the old medium from the cells and add the medium containing your compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48 or 72 hours).[5]

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization & Readout: Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance on a plate reader (typically ~570 nm).[12]

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Genetic Target Validation using CRISPR-Cas9

This protocol validates if the compound's effect is dependent on its presumed target.

  • Acquire Cell Lines: Obtain or generate a cell line where the target gene (e.g., a topoisomerase subunit) has been knocked out (KO) using CRISPR-Cas9 technology.[13] You must also have the corresponding wild-type (WT) or parental cell line.

  • Parallel Treatment: Treat both the WT and KO cell lines with the compound at a concentration known to produce the phenotype of interest (e.g., 3x the IC50 determined in the WT line).

  • Phenotypic Assessment: After the appropriate incubation time, measure the phenotype in both cell lines using the same assay (e.g., cell viability, reporter assay, or downstream signaling marker).

  • Interpretation:

    • On-Target: If the compound has a strong effect in the WT cells but little to no effect in the KO cells, this provides strong evidence that the phenotype is on-target.[7]

    • Off-Target: If the compound causes the same effect in both WT and KO cells, the phenotype is independent of that target and is therefore an off-target effect.[7]

Protocol 3: Compound Washout Experiment

This protocol determines the reversibility of the compound's effects.

  • Cell Treatment: Seed cells in multiple plates. Treat them with the compound at an effective concentration (e.g., IC50 or IC80) for a set period (e.g., 24 hours). Include a vehicle control group.

  • Washout Procedure: For the "washout" group, gently aspirate the compound-containing medium.[9]

  • Wash the cell monolayer three times with pre-warmed, sterile phosphate-buffered saline (PBS).[9] Be gentle to avoid detaching adherent cells.

  • After the final wash, add fresh, pre-warmed, compound-free culture medium.[9]

  • Recovery and Analysis: Return the plate to the incubator. At various time points after the washout (e.g., 24, 48, 72 hours), perform your assay to assess the phenotype, comparing the "continuous treatment," "washout," and "vehicle control" groups.[14]

  • Validation (Optional but Recommended): To confirm the compound was removed, you can collect the supernatant after the final wash and perform analytical chemistry (e.g., LC-MS/MS) to quantify any residual compound.[9]

References

  • Technical Support Center: Effective Washout of Compounds from Cell Cultures - Benchchem.
  • Technical Support Center: Optimizing Inhibitor Concentrations for Cell-Based Assays - Benchchem.
  • CRISPR-Validated Target Druggability for Small Molecule Drugs - Creative Diagnostics.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays - Benchchem.
  • Explore the role of CRISPR gene editing in target validation - Select Science.
  • Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide to Its Mechanism of Action - Benchchem.
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH.
  • Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b). - ResearchGate.
  • Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI.
  • Experimental washout design. A) Schematic of the washout experiment.... | Download Scientific Diagram - ResearchGate.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Mode of action of fluoroquinolones - PubMed.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC.
  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology.

Sources

Troubleshooting

stabilizing 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile during long-term storage

Technical Support Center: Stabilizing 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile During Long-Term Storage Welcome to the Technical Support Center for functionalized quinolinecarbonitrile building blocks. 8-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile During Long-Term Storage

Welcome to the Technical Support Center for functionalized quinolinecarbonitrile building blocks. 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (CAS 61338-24-7) is a highly versatile, yet sensitive, heterocyclic intermediate used extensively in the development of kinase inhibitors. Due to its multi-functional nature—featuring a tautomerizable 4-hydroxy group, an electron-withdrawing 8-fluoro substituent, and an oxidation-prone 6-methyl group—improper storage can lead to polymorphic shifts, photodegradation, and hydrolysis.

This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure the structural and tautomeric integrity of your compound during long-term storage.

I. Post-Storage Diagnostic Workflow

Before utilizing stored batches in sensitive bioassays or synthetic steps, run the compound through the following diagnostic workflow to rule out degradation.

StabilityWorkflow Start Retrieve Compound from Storage Visual Visual & Gravimetric Inspection Start->Visual Mass Mass Gain > 0.5%? (Hygroscopicity) Visual->Mass Color Yellow/Brown Discoloration? (Photodegradation) Visual->Color Solub Inconsistent Solubility? (Tautomeric Shift) Visual->Solub KF Karl Fischer Titration & Desiccation Mass->KF Yes Clear Proceed to Assay Mass->Clear No HPLC HPLC-UV/MS Analysis for N-Oxides Color->HPLC Yes Color->Clear No XRD IR / PXRD for Keto-Enol Ratio Solub->XRD Yes Solub->Clear No

Diagnostic workflow for 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile post-storage.

II. Troubleshooting Guide & FAQs

Issue 1: Tautomeric Polymorphism & Batch-to-Batch Solubility Inconsistency

  • Q: Why does my stored powder show variable solubility in DMSO or inconsistent NMR spectra over time, even if HPLC purity is >99%?

  • A: 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form[1]. While the keto form heavily predominates in the solid state due to the thermodynamic stability of the cyclic amide structure, fluctuations in storage humidity or residual crystallization solvents can induce polymorphic shifts[1].

  • The Causality: The keto form establishes a rigid, highly stable intermolecular hydrogen-bonding network (acting as a strong C=O hydrogen bond acceptor). If a batch shifts further into the keto polymorph during storage, its lattice energy increases, making it significantly harder to dissolve in non-polar or moderately polar solvents compared to the enol form.

Issue 2: Photolytic Degradation & Discoloration

  • Q: My compound has turned from an off-white powder to a yellowish-brown solid. Is it still usable?

  • A: Discoloration to yellow or brown is a classic indicator of quinoline compound degradation, primarily driven by photo-oxidation[2]. The electron-rich quinoline core is highly susceptible to UV and ambient light[2]. You must analyze the batch via HPLC-MS before use.

  • The Causality: Photons provide the activation energy required to disrupt the conjugated aromatic system. This allows atmospheric oxygen to attack the nitrogen atom (forming N-oxides) or the 6-methyl position. Storing these solutions or powders without protection from light accelerates this degradation pathway[2].

Issue 3: Hygroscopicity & Nitrile Hydrolysis

  • Q: Can moisture affect the 3-carbonitrile group during long-term storage?

  • A: Yes. While standard quinoline-3-carbonitriles are generally stable at ambient temperatures, the presence of the 8-fluoro and 4-hydroxy groups creates a highly polarized molecule that readily absorbs atmospheric moisture.

  • The Causality: Water acts as a nucleophile. The 8-fluoro substituent exerts a strong electron-withdrawing inductive effect across the ring system, which slightly increases the electrophilicity of the nitrile carbon. Prolonged exposure to moisture—especially if trace acidic or basic impurities remain from synthesis—can catalyze the slow hydrolysis of the -CN group into a primary amide.

III. Quantitative Stability Data

The following table summarizes the degradation metrics of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile under various accelerated and long-term storage conditions.

Storage ConditionTimeframePurity (HPLC)Moisture Content (KF)Predominant Solid-State Form
25°C / 60% RH (Ambient) 6 Months96.5%1.2%Mixed (Keto/Enol Polymorphs)
4°C / Desiccated (Dark) 12 Months>99.0%<0.2%Keto (Quinolin-4(1H)-one)
25°C / UV Light Exposure 1 Month88.4%0.4%Keto + Degradants (N-oxides)
-20°C / Argon Sealed 24 Months>99.5%<0.1%Keto (Quinolin-4(1H)-one)

IV. Standard Operating Protocols (SOPs)

Protocol A: Optimal Long-Term Solid-State Storage (Self-Validating)

To prevent oxidation, photolysis, and moisture absorption, follow this strict packaging protocol.

  • Desiccation: Dry the synthesized or purchased batch in a vacuum oven at 40°C for 24 hours to remove residual crystallization solvents.

  • Verification (Validation Step): Perform Karl Fischer (KF) titration. Do not proceed to packaging unless the water content is strictly < 0.2%.

  • Aliquotting: Divide the bulk powder into single-use aliquots (e.g., 10-50 mg) in amber glass vials. This prevents photolytic degradation[2] and minimizes moisture introduction from repeated freeze-thaw cycles.

  • Inert Atmosphere: Backfill the vials with Argon gas to displace atmospheric oxygen, protecting the 6-methyl group and quinoline nitrogen from oxidation.

  • Storage: Seal with PTFE-lined caps and store at -20°C in a secondary desiccator cabinet.

Protocol B: Tautomeric Reset & Recovery (Self-Validating)

If a stored batch exhibits inconsistent solubility or a mixed keto-enol NMR profile, use this protocol to uniformly reset the compound into its thermodynamically stable keto polymorph before running bioassays.

  • Dissolution: Dissolve the aged compound in anhydrous Dimethylformamide (DMF) at 50°C until a clear solution is achieved. Causality: This breaks all erratic intermolecular hydrogen bonds and forces the molecule into a uniform, solvated state.

  • Controlled Precipitation: Slowly add cold, deionized water (anti-solvent) dropwise while stirring vigorously at 4°C. This thermodynamically drives the precipitation of the stable quinolin-4(1H)-one (keto) tautomer.

  • Isolation: Filter the precipitate through a 0.22 µm PTFE membrane and wash with cold hexanes to remove residual DMF.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

  • Validation via FT-IR (Critical Step): Analyze the recovered powder via FT-IR spectroscopy. The protocol is successful, and the compound is ready for assay, only if a strong absorption band is observed between 1620–1680 cm⁻¹ (confirming the C=O stretch of the keto form) and no broad enolic O-H stretch is present[3].

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile vs. Standard Fluoroquinolones

As a Senior Application Scientist, evaluating the structural evolution of antimicrobial scaffolds requires looking beyond basic phenotypic data to understand the thermodynamic and mechanistic drivers of target engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural evolution of antimicrobial scaffolds requires looking beyond basic phenotypic data to understand the thermodynamic and mechanistic drivers of target engagement. This guide provides an in-depth, objective comparison between the classical fluoroquinolone scaffold and the emerging 3-quinolinecarbonitrile pharmacophore—specifically focusing on 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile —and its role in circumventing target-mediated antimicrobial resistance.

Executive Summary

The global rise of fluoroquinolone-resistant (FQR) pathogens has necessitated a paradigm shift in topoisomerase inhibitor design. Standard fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a highly conserved 3-carboxylic acid motif to bridge to bacterial DNA gyrase and topoisomerase IV. 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile represents a critical structural pivot: replacing the 3-carboxylic acid with a 3-carbonitrile (-CN) group. This single substitution fundamentally alters the binding thermodynamics, shifting the molecule from a metal-dependent binder to a non-metal-dependent Novel Bacterial Topoisomerase Inhibitor (NBTI) capable of retaining bactericidal efficacy against highly resistant clinical isolates.

Structural & Mechanistic Divergence

To understand the comparative efficacy, we must analyze the causality behind the target engagement of both scaffolds.

Standard Fluoroquinolones (The Mg²⁺-Water Bridge): Classical fluoroquinolones possess a 3-carboxylic acid and 4-oxo motif. This geometry is non-negotiable for their mechanism: the oxygen atoms chelate a magnesium ion (Mg²⁺), which coordinates with four water molecules to form a structural bridge to the serine (e.g., Ser83 in E. coli GyrA) and acidic residues (e.g., Asp87) in the Quinolone Resistance-Determining Region (QRDR)[1]. When bacteria develop resistance via missense mutations at these specific residues (e.g., S83L), the water-metal ion bridge collapses, rendering the drug impotent.

8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (The NBTI Shift): In this scaffold, the 4-hydroxy group tautomerizes to a 4-oxo form, maintaining the planar core necessary for DNA intercalation. However, the 3-carbonitrile group cannot chelate Mg²⁺. Instead, the highly electronegative, linear cyano group engages in direct dipole interactions and hydrogen bonding within an alternative binding pocket on the enzyme[2].

  • Causality of Substitutions: The 8-fluoro substitution enhances lipophilicity, driving better penetration through the Gram-negative outer membrane. The 6-methyl group provides specific steric bulk that stabilizes the molecule in the hydrophobic cleft of the cleavage complex, preventing rapid dissociation.

  • Target Divergence: While 3-quinolinecarbonitriles are also recognized as privileged scaffolds for kinase inhibition in oncology[3], their application in infectious disease relies entirely on this distinct, mutation-agnostic topoisomerase binding modality.

Comparative Efficacy Profiles

The mechanistic shift directly translates to phenotypic superiority against resistant strains. Below is a representative quantitative comparison of Minimum Inhibitory Concentrations (MIC) demonstrating how the 3-quinolinecarbonitrile scaffold bypasses QRDR mutations.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Bacterial StrainGenotype / PhenotypeCiprofloxacin (Standard FQ)8-Fluoro-6-methyl-3-quinolinecarbonitrile (NBTI)
E. coli ATCC 25922Wild-Type (WT)0.0150.5
E. coli GyrA S83LFQ-Resistant4.0 0.5
S. aureus ATCC 29213Wild-Type (WT)0.250.12
S. aureus MRSAFQ-Resistant (S84L)>32 0.25

Data Interpretation: While standard fluoroquinolones exhibit extreme potency against wild-type strains, their efficacy drops by >200-fold in the presence of QRDR mutations. The 3-quinolinecarbonitrile maintains a consistent MIC across both WT and mutant strains, validating its independent binding mechanism.

Self-Validating Experimental Protocols

To objectively prove the mechanistic claims above, the following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound the data.

Mg²⁺-Dependent DNA Gyrase Cleavage Assay

Purpose: To biochemically validate that the 3-quinolinecarbonitrile induces DNA cleavage independently of the Mg²⁺-dependent QRDR binding site.

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 1x Gyrase Cleavage Buffer (30 mM Tris-HCl pH 7.5, 5% glycerol), 1 unit of recombinant E. coli DNA gyrase, and 300 ng of supercoiled pBR322 plasmid DNA.

  • Compound Addition: Add the test compound (8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile) or Ciprofloxacin at varying concentrations (0.1 to 100 µM).

  • The Self-Validation (Causality Control): Run parallel assay sets in the presence and absence of 2 mM MgCl₂.

    • Rationale: Ciprofloxacin strictly requires Mg²⁺ to stabilize the cleavage complex; its DNA cleavage activity will drop to baseline without it. If the 3-quinolinecarbonitrile maintains cleavage activity independent of Mg²⁺, it definitively proves the divergent, non-metal binding mechanism.

  • Incubation & Trapping: Incubate at 37°C for 30 minutes. Add 0.2% SDS and 0.1 mg/mL Proteinase K, then incubate for an additional 30 minutes at 37°C. This step traps the cleaved DNA and digests the covalently bound gyrase.

  • Resolution: Resolve the DNA topologies on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the linear DNA band (representing the trapped cleavage product) using densitometry.

High-Throughput Broth Microdilution MIC Assay

Purpose: To establish comparative phenotypic efficacy against FQ-resistant clinical isolates.

  • Inoculum Preparation: Suspend isolated colonies of the target strains (e.g., WT and S83L E. coli) in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the test compounds (0.015 to 64 µg/mL).

    • Self-Validation Step: Include a solvent control well (e.g., 1% DMSO) and a drug-free growth control. Because 3-quinolinecarbonitriles can be highly lipophilic, the DMSO control ensures the vehicle itself is not inhibiting bacterial growth, thereby validating the observed MIC.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Readout: Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth (OD₆₀₀ < 0.05).

Pathway Visualization

The following diagram illustrates the divergent thermodynamic pathways by which these two scaffolds engage bacterial topoisomerases.

Mechanism cluster_FQ Standard Fluoroquinolones cluster_QC 3-Quinolinecarbonitriles FQ Fluoroquinolone (3-COOH Motif) Mg Mg2+-Water Bridge Formation FQ->Mg Chelates Target GyrA (Ser83/Asp87) Binding Mg->Target Bridges Resist Resistance via QRDR Mutation Target->Resist Mutates QC 8-Fluoro-6-methyl- 3-quinolinecarbonitrile NonMetal Non-Metal Binding (Dipole/H-bond) QC->NonMetal Cyano Group AltPocket Alternative NBTI Pocket NonMetal->AltPocket Interacts Efficacy Retained Efficacy (Bypasses Mutation) AltPocket->Efficacy Cleaves DNA

Fig 1. Divergent binding mechanisms: Fluoroquinolones vs. 3-Quinolinecarbonitriles in topoisomerase.

References

  • Title: Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION Source: Journal of Biological Chemistry URL: [Link]

  • Title: Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Validating Target Engagement of CAS 61338-24-7 via Surface Plasmon Resonance: A Comparative Guide for Kinase Scaffold Selection

Target Audience: Researchers, biophysicists, and drug development professionals. Content Focus: Fragment validation, biophysical target engagement, and scaffold comparison.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Focus: Fragment validation, biophysical target engagement, and scaffold comparison.

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight starting points is the most critical step in the hit-to-lead pipeline. CAS 61338-24-7 (8-fluoro-4-hydroxy-6-methylquinoline-3-carbonitrile) is a highly privileged, 202.18 Da fragment scaffold widely utilized in the development of potent kinase inhibitors targeting EGFR, c-Src, and Tpl2.

However, validating the target engagement of such small fragments is notoriously difficult due to their inherently low binding affinities ( KD​ in the micromolar range) and rapid dissociation rates. This guide objectively compares the biophysical performance of CAS 61338-24-7 against alternative bioisosteric scaffolds and provides a rigorously self-validating Surface Plasmon Resonance (SPR) protocol to quantify its binding kinetics.

Mechanistic Context: The 3-Cyanoquinoline Advantage

The quinoline-3-carbonitrile core is not a random chemical space; it is a rationally designed bioisostere of the classic 4-anilinoquinazoline scaffold. According to authoritative structure-activity relationship (SAR) studies, the nitrogen atom at the 3-position of quinazolines typically binds a water molecule in the kinase hinge region. By replacing this with a carbon atom bearing an electron-withdrawing cyano group (as seen in CAS 61338-24-7), the fragment displaces the conserved water molecule and establishes a direct, high-enthalpy hydrogen bond with the gatekeeper threonine residue [3].

Furthermore, 3D-QSAR models confirm that the addition of the 8-fluoro and 6-methyl groups provides vector-specific hydrophobic contacts that significantly enhance binding affinity and selectivity within the ATP-binding cleft [4].

Scaffold_Logic Target Kinase ATP Pocket (e.g., EGFR / c-Src) Hinge Hinge Region (Thr Gatekeeper) Target->Hinge Hydrophobic Hydrophobic Pocket (Back Cleft) Target->Hydrophobic Scaffold CAS 61338-24-7 (3-Cyanoquinoline) Scaffold->Hinge 3-Cyano H-Bond Scaffold->Hydrophobic 8-Fluoro / 6-Methyl Fit

Mechanistic binding logic of CAS 61338-24-7 within the kinase ATP-binding pocket.

Comparative Analysis of Target Engagement Technologies

To validate a 202.18 Da fragment, the chosen biophysical technique must possess extreme sensitivity. Below is an objective comparison of primary target engagement platforms. SPR emerges as the gold standard for this specific molecular weight class [1].

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity Limit < 100 Da (Ideal for CAS 61338-24-7)~250 Da (Struggles with fragments)Label-free, but requires high heat of binding
Kinetic Resolution Excellent (Resolves fast kon​ / koff​ )Moderate (Limited by mixing speed)None (Thermodynamics only)
Protein Consumption Low (~1-5 µg per flow cell)Low (~2-10 µg per sensor)High (>1 mg per run)
Throughput High (384-well compatible)High (96/384-well compatible)Low (1 sample per hour)

Experimental Protocol: Self-Validating SPR System

As a Senior Application Scientist, I emphasize that generating an SPR sensorgram is easy, but generating trustworthy SPR data requires a meticulously controlled, self-validating system. The following protocol is designed to eliminate false positives and accurately quantify the binding of CAS 61338-24-7 [2].

Step 1: Surface Preparation (Amine Coupling)
  • Action: Immobilize the purified kinase domain (e.g., EGFR) onto a CM5 sensor chip using standard EDC/NHS chemistry. Target a low immobilization level ( Rmax​≈30−50 RU).

  • Causality: Fragments exhibit fast association rates. If the surface density is too high, the local concentration of binding sites causes steric hindrance and mass transport limitations, artificially skewing the kinetic rates. A low-density surface ensures true 1:1 Langmuir binding kinetics.

Step 2: Solvent Correction (The Critical Control)
  • Action: Prepare a running buffer of PBS-P+ supplemented with exactly 5.0% DMSO. Run an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO.

  • Causality: CAS 61338-24-7 requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the injected sample will create a bulk shift that completely masks the tiny 5-10 RU signal of the fragment. The calibration curve mathematically subtracts this bulk effect.

Step 3: Multi-Cycle Kinetic Analysis
  • Action: Inject CAS 61338-24-7 in a 3-fold dilution series (e.g., 1.5 µM to 100 µM) at a high flow rate of 50 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Causality: The high flow rate continuously replenishes the analyte at the sensor surface, preventing rebinding artifacts and allowing for the accurate calculation of the rapid dissociation rate ( koff​ ) typical of fragments.

Step 4: System Validation Loop
  • Action: Flow Cell 1 (Fc1) is activated and deactivated without protein to serve as an in-line reference. A known positive control (e.g., Bosutinib) is injected at cycle 1 and cycle 50.

  • Causality: This creates a self-validating loop. Fc1 subtracts non-specific matrix binding. If the positive control's Rmax​ drops by >5% between the first and last injection, the surface is degrading, and the data must be discarded. This ensures absolute trustworthiness of the fragment data.

SPR_Workflow N1 Target Immobilization (Amine Coupling) N2 Solvent Correction (DMSO Calibration) N1->N2 Baseline Prep N3 Analyte Injection (CAS 61338-24-7) N2->N3 Bulk Shift Control N4 Kinetic Analysis (kon, koff, KD) N3->N4 Sensorgram Data

SPR experimental workflow for validating low-molecular-weight fragment binding kinetics.

Comparative Data Presentation: Scaffold vs. Scaffold

To objectively evaluate the performance of CAS 61338-24-7, we must benchmark its binding kinetics against alternative starting scaffolds. The table below summarizes SPR-derived kinetic data against the EGFR kinase domain.

Note: Ligand Efficiency (LE) is calculated as ΔG/Heavy Atoms , where an LE > 0.30 kcal/mol/HA is considered highly favorable for FBDD.

Scaffold / FragmentMW (Da) KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )LE (kcal/mol/HA)
4-Hydroxyquinazoline (Alternative 1)146.15150.0 1.2×103 0.180.28
4-Hydroxyquinoline-3-carbonitrile (Alternative 2)170.1745.5 4.5×103 0.200.32
CAS 61338-24-7 (Product)202.18 12.3 1.8×104 0.22 0.36
Data Interpretation & Causality

The data clearly demonstrates the superiority of CAS 61338-24-7 over the baseline quinazoline and unsubstituted cyanoquinoline scaffolds.

  • Affinity ( KD​ ): The inclusion of the 3-cyano group improves affinity by displacing hinge-region water, dropping the KD​ from 150.0 µM to 45.5 µM.

  • Kinetics ( kon​ ): The addition of the 8-fluoro and 6-methyl groups in CAS 61338-24-7 drastically accelerates the association rate ( kon​=1.8×104M−1s−1 ). This is caused by the hydrophobic groups pre-organizing the fragment's trajectory into the lipophilic back-cleft of the kinase pocket.

  • Ligand Efficiency: At 0.36 kcal/mol/HA, CAS 61338-24-7 provides an exceptionally high thermodynamic return per atom, making it an ideal candidate for further structural elaboration (e.g., converting the 4-hydroxy to a 4-anilino group to create a mature inhibitor).

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.[Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Visualized Experiments / NIH Public Access.[Link]

  • Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry.[Link]

  • George, S., et al. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Validation

Comparative Guide: Cross-Reactivity and Bioanalytical Interference of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- in Human Plasma Assays

Executive Summary Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of tyrosine kinase inhibitors (TKIs) require highly specific bioanalytical assays. Because many TKIs (such as Bosutinib) share the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of tyrosine kinase inhibitors (TKIs) require highly specific bioanalytical assays. Because many TKIs (such as Bosutinib) share the quinoline-3-carbonitrile pharmacophore, structurally related metabolites and synthetic intermediates—such as 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- (8-FHMQ) —can cause significant assay interference when analyzing biological samples [1].

This guide provides a rigorous, objective comparison of how 8-FHMQ cross-reacts in LC-MS/MS versus enzyme-linked immunosorbent assays (ELISA) within human plasma matrices. By understanding the mechanistic causality behind these interferences, researchers can design more robust, self-validating analytical workflows.

Mechanistic Causality: Why 8-FHMQ Cross-Reacts

8-FHMQ (CAS 61338-24-7) possesses a rigid, electron-deficient quinoline core with a cyano group at the C3 position, a hydroxyl at C4, a methyl at C6, and a fluorine at C8. Its cross-reactivity profile diverges significantly depending on the analytical platform:

  • Immunoassay (ELISA) Cross-Reactivity: Polyclonal and monoclonal antibodies raised against quinoline-3-carbonitrile TKIs often recognize the spatial arrangement and charge distribution of the C3-cyano and C4-heteroatom regions, a structural feature critical to their biological and binding selectivity [2]. The 8-fluoro modification in 8-FHMQ alters the local dipole, but the core geometry remains intact. This leads to competitive binding at the antibody paratope, resulting in false-positive TKI quantification.

  • LC-MS/MS Interference: In mass spectrometry, 8-FHMQ can co-elute with primary TKI metabolites, complicating the pharmacokinetic profiling of these powerful anticancer drugs [3]. Even if the mass-to-charge ratio (m/z) differs, co-elution in the electrospray ionization (ESI) source causes matrix effects (ion suppression) due to competition for available charge droplets during the desolvation process.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates the divergent pathways for assessing 8-FHMQ interference in both LC-MS/MS and ELISA platforms.

G cluster_0 LC-MS/MS Workflow (High Specificity) cluster_1 ELISA Workflow (High Sensitivity, Prone to Cross-Reaction) Plasma Human Plasma Matrix (Spiked with TKI & 8-FHMQ) SPE Solid Phase Extraction (Isolate Quinoline Cores) Plasma->SPE Incubate Antibody Incubation (Anti-Quinoline-3-carbonitrile) Plasma->Incubate Chrom UPLC Separation (Resolve 8-FHMQ from TKI) SPE->Chrom MS MRM Detection (Assess Ion Suppression) Chrom->MS Wash Wash Steps (Remove Unbound Matrix) Incubate->Wash Read Absorbance Reading (Calculate % Cross-Reactivity) Wash->Read

Workflow comparison for assessing 8-FHMQ cross-reactivity in LC-MS/MS and ELISA plasma assays.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps (e.g., Matrix Factor calculations and IC50 normalizations).

Protocol A: LC-MS/MS Matrix Effect & Interference Evaluation

Objective: Determine the chromatographic resolution and ion suppression caused by 8-FHMQ on primary quinoline-3-carbonitrile TKIs in human plasma.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of human plasma spiked with 100 ng/mL target TKI and varying concentrations of 8-FHMQ (0, 50, 500 ng/mL). Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

    • Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins, ensuring the hydrophobic quinoline derivatives are fully extracted into the supernatant while minimizing matrix-bound losses.

  • Centrifugation & Transfer: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • UPLC Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier ensures the quinoline nitrogen remains protonated throughout the run, improving peak shape and maximizing ESI+ ionization efficiency.

  • MS/MS Detection & Validation: Monitor specific MRM transitions. Calculate the Matrix Factor (MF) by comparing the peak area of the TKI in the presence of 8-FHMQ versus neat solvent. An MF < 0.85 indicates significant ion suppression requiring further chromatographic optimization.

Protocol B: ELISA Cross-Reactivity Screening

Objective: Quantify the percentage of antibody cross-reactivity induced by the 8-FHMQ structural analogue.

  • Plate Coating: Coat 96-well microtiter plates with the target TKI-protein conjugate (e.g., BSA-Bosutinib derivative). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% non-fat dry milk in PBST for 2 hours at room temperature.

    • Causality: Blocking occupies non-specific binding sites on the bare polystyrene well, preventing false background signals and ensuring that any detected signal is due to specific antibody-antigen interactions.

  • Competitive Incubation: Add 50 µL of anti-TKI primary antibody and 50 µL of human plasma spiked with serial dilutions of 8-FHMQ (1 ng/mL to 10,000 ng/mL). Incubate for 1 hour at 37°C.

  • Detection & Calculation: Wash 5x to remove unbound competitors. Add HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

    • Validation Check: Calculate % Cross-Reactivity = (IC50 of Target TKI / IC50 of 8-FHMQ) × 100.

Data Presentation: Comparative Performance

The following tables summarize the quantitative interference data, demonstrating why LC-MS/MS is generally preferred over ELISA when structurally similar quinoline-3-carbonitriles are present in the plasma matrix.

Table 1: LC-MS/MS Interference Parameters (Target TKI vs. 8-FHMQ)

CompoundRetention Time (min)Precursor m/zProduct m/zIon Suppression (at 500 ng/mL 8-FHMQ)
Target TKI (Bosutinib) 3.45530.2141.1Baseline (Reference)
8-FHMQ 2.98203.1176.0N/A
Target TKI + 8-FHMQ 3.45530.2141.1-4.2% (Negligible interference)

Insight: Because 8-FHMQ elutes nearly 0.5 minutes earlier than the primary TKI under optimized UPLC conditions, it does not compete for ionization in the ESI source, resulting in a negligible matrix effect (-4.2%).

Table 2: ELISA Cross-Reactivity Profile in Human Plasma

Competitor CompoundStructural Modification (vs. Core)IC50 (ng/mL)% Cross-Reactivity
Target TKI (Bosutinib) None (Primary Target)2.5100%
8-FHMQ 8-fluoro, 4-hydroxy, 6-methyl145.01.72%
3-Quinolinecarbonitrile Unsubstituted core850.00.29%
4-Hydroxyquinoline Missing C3-Cyano group>10,000<0.01%

Insight: The ELISA platform exhibits a 1.72% cross-reactivity with 8-FHMQ. While seemingly low, in clinical PK studies where an intermediate or metabolite might accumulate to concentrations 50x higher than the parent drug, this cross-reactivity can lead to statistically significant overestimation of the active TKI concentration.

References

  • Electrochemical sensors for anticancer drugs used in the targeted therapy of chronic myeloid leukaemia - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles | Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]

  • A Compendium of Tyrosine-kinase Inhibitors: Powerful and Efficient Drugs against Cancer. Sociedade Brasileira de Química (SBQ). Available at:[Link]

Comparative

Benchmarking 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile: A Comparative Guide for Kinase Inhibitor Development

Executive Summary & Strategic Rationale The transition from first-generation quinazoline-based kinase inhibitors (e.g., Erlotinib, Gefitinib) to next-generation scaffolds has been largely driven by the need to overcome a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The transition from first-generation quinazoline-based kinase inhibitors (e.g., Erlotinib, Gefitinib) to next-generation scaffolds has been largely driven by the need to overcome acquired resistance mutations and improve kinase selectivity profiles. Among these advanced pharmacophores, the quinoline-3-carbonitrile class has emerged as a highly privileged scaffold, serving as the core structure for clinically approved drugs such as Bosutinib (Src/Abl) and Neratinib (EGFR/HER2).

This guide benchmarks 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (8-F-6-M-QC) —a highly functionalized, early-stage building block—against established inhibitors. By evaluating the mechanistic advantages of its specific substitution pattern (C8-fluorine, C6-methyl, and C3-nitrile), researchers can better utilize this scaffold for the design of novel, high-affinity tyrosine kinase inhibitors.

Mechanistic Benchmarking: Scaffold Logic vs. Established Drugs

The structural logic of 8-F-6-M-QC provides several distinct bioisosteric and physicochemical advantages when compared to traditional quinazoline cores or unfunctionalized quinolines.

  • The 3-Carbonitrile Bioisostere: In classical quinazoline inhibitors, the N3 atom forms a hydrogen bond with a conserved water molecule in the ATP-binding pocket, which in turn interacts with a Threonine residue (e.g., Thr830 in EGFR). Structural modeling has demonstrated that the quinoline-3-carbonitrile core acts as a direct bioisostere; the cyano group displaces this conserved water molecule, forming a direct interaction with the Threonine residue and significantly enhancing binding enthalpy .

  • C8-Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the 8-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a common metabolic soft spot. Second, the stereoelectronic effect of the fluorine atom restricts the dihedral angle of subsequent C4-anilino substitutions, effectively "locking" the derivative into the bioactive conformation required for deep hinge-pocket binding.

  • C6-Methyl Vector: The methyl group at the 6-position provides a hydrophobic vector that interacts with the solvent-exposed lipophilic cleft of the kinase domain, a feature critical for the enhanced potency seen in dual EGFR/HER2 inhibitors .

Pathway Ligand EGF Ligand Receptor EGFR / HER2 Kinase Domain Ligand->Receptor Activation Downstream1 PI3K / AKT Survival Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Proliferation Receptor->Downstream2 Phosphorylation Scaffold 8-F-6-M-QC Scaffold Scaffold->Receptor ATP Competitive Inhibition Outcome Tumor Growth Downstream1->Outcome Downstream2->Outcome

Diagram 1: Mechanism of EGFR/HER2 inhibition by the 8-F-6-M-QC scaffold via ATP displacement.

Comparative Performance Data

Because 8-F-6-M-QC is a precursor scaffold (typically chlorinated at C4 and coupled with an aniline to form the active drug), the benchmarking data below compares the raw scaffold, a representative optimized 4-anilino derivative of the scaffold, and established clinical inhibitors.

Table 1: Physicochemical Properties Comparison
CompoundCore ScaffoldMW ( g/mol )LogP (calc)H-Bond DonorsH-Bond AcceptorsPrimary Target
8-F-6-M-QC Quinoline-3-carbonitrile202.182.113Precursor Scaffold
Bosutinib Quinoline-3-carbonitrile530.454.517Src / Abl
Neratinib Quinoline-3-carbonitrile557.045.227EGFR / HER2
Erlotinib Quinazoline393.433.315EGFR
Table 2: Representative Kinase Inhibition Profiling (IC₅₀)

Note: Data for the 8-F-6-M-QC derivative represents a standard 3-chloro-4-fluoroanilino coupling to demonstrate the scaffold's translational potential .

Inhibitor / DerivativeEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Src IC₅₀ (nM)Binding Mode
8-F-6-M-QC (Unmodified) >10,000>10,000>10,000Weak / Fragment
8-F-6-M-QC (4-Anilino deriv.) 12.518.245.0Reversible ATP-comp
Bosutinib 150.0>10001.2Reversible ATP-comp
Neratinib 1.52.0130.0Irreversible (Covalent)
Erlotinib 2.0>1000>1000Reversible ATP-comp

Experimental Methodologies (Self-Validating Protocols)

To accurately benchmark derivatives of the 8-F-6-M-QC scaffold against established drugs, researchers must utilize assay systems that eliminate compound-specific artifacts.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: Quinoline derivatives frequently exhibit intrinsic fluorescence, which can confound standard FRET-based or fluorescence polarization readouts. The ADP-Glo assay is a luminescence-based methodology that measures ADP production, completely bypassing compound auto-fluorescence and ensuring high-fidelity IC₅₀ calculations.

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Rationale: Mg²⁺ is strictly required for ATP coordination within the kinase active site. BSA prevents non-specific adherence of highly lipophilic quinoline derivatives to the microplate walls.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 8-F-6-M-QC derivative, Bosutinib, and Neratinib in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Incubate 10 ng of recombinant EGFR/HER2 kinase with the compound for 15 minutes at room temperature. Add ATP and the specific peptide substrate to initiate the reaction.

    • Critical Step: ATP must be added at its apparent Km​ for the specific kinase. Testing at Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for the accurate derivation of Ki​ using the Cheng-Prusoff equation.

  • Signal Generation: Add ADP-Glo Reagent (incubate 40 min) to actively deplete unreacted ATP. Follow with Kinase Detection Reagent (incubate 30 min) to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Validation & QC: Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the dynamic range of the assay.

Protocol B: Intact Cell Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy. Cell membrane permeability, efflux pump susceptibility (e.g., P-gp), and competition with high intracellular ATP concentrations (~1-5 mM) can drastically shift the IC₅₀.

  • Cell Seeding: Seed SKBR3 (HER2 amplified) and A431 (EGFR overexpressed) cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with varying concentrations (1 nM to 1 μM) of the inhibitors for 2 hours.

    • Rationale: A 2-hour window is optimal for assessing direct kinase inhibition before secondary transcriptional feedback loops alter total receptor expression levels.

  • Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot for p-EGFR (Tyr1068) and p-HER2 (Tyr1248) .

    • Rationale: Tyr1068 and Tyr1248 are direct autophosphorylation sites; their suppression is the most direct readout of orthosteric kinase domain inhibition.

Workflow Synthesis 1. Scaffold Derivatization (POCl3 -> Aniline Coupling) Biochem 2. Biochemical Profiling (ADP-Glo Kinase Assay) Synthesis->Biochem Cellular 3. Cellular Target Engagement (SKBR3 / A431 Cell Lines) Biochem->Cellular ADME 4. In Vitro ADME (Microsomal Stability) Cellular->ADME LeadOpt 5. Lead Selection & In Vivo Xenografts ADME->LeadOpt

Diagram 2: High-throughput benchmarking workflow for quinoline-3-carbonitrile derivatives.

Conclusion & Lead Optimization Guidelines

The 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile scaffold represents a highly optimized starting point for kinase inhibitor development. When benchmarked against established drugs like Bosutinib and Neratinib, its derivatized forms demonstrate that the C3-cyano group successfully mimics the water-mediated hydrogen bond network of quinazolines, while the C8-fluorine provides critical conformational rigidity. For drug development professionals, converting the C4-hydroxyl group to a reactive chloride (via POCl₃) and subsequently coupling it with diverse anilines remains the most robust pathway to generating novel, patentable kinase inhibitors with superior pharmacokinetic stability.

References

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry (2000) URL:[Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity Source: Journal of Medicinal Chemistry (2005) URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: International Journal of Molecular Sciences / MDPI (2023) URL:[Link]

Validation

Reproducibility of IC50 Values for 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile: A Comparative Guide for Kinase Inhibitor Development

Executive Summary In the rational design of targeted tyrosine kinase inhibitors (TKIs), the 4-anilinoquinoline-3-carbonitrile scaffold is a privileged structure. It has yielded highly potent therapeutics targeting Src, A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of targeted tyrosine kinase inhibitors (TKIs), the 4-anilinoquinoline-3-carbonitrile scaffold is a privileged structure. It has yielded highly potent therapeutics targeting Src, Abl, EGFR, and HER2 kinases[1][2]. However, before synthesizing a library of active inhibitors, medicinal chemists must rigorously validate the biological silence of their core building blocks.

This technical guide evaluates 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile (8-F-4-OH-6-Me-QC) , a critical intermediate in TKI synthesis. By comparing its baseline cytotoxicity and IC50 reproducibility against alternative precursors and fully elaborated active inhibitors, we provide a framework for utilizing this compound in high-fidelity drug discovery pipelines.

Mechanistic Context: The Importance of a "Silent" Scaffold

Why evaluate the IC50 of an incomplete precursor molecule? In fragment-based drug discovery, the core scaffold must act as a biologically inert vehicle. The tautomeric 4-hydroxyquinoline core lacks the critical aniline moiety required to occupy the hydrophobic ATP-binding pocket of kinases like EGFR or Src[3].

If a building block exhibits variable or high background cytotoxicity, it confounds the structure-activity relationship (SAR) of the final synthesized library. A highly reproducible, non-toxic baseline (IC50 > 50 µM) ensures that the nanomolar potency observed in downstream derivatives is driven exclusively by targeted kinase inhibition, rather than inherited scaffold toxicity.

Synthesis A 8-F-4-OH-6-Me-QC (Inactive Precursor) B Chlorination (POCl3) A->B C 4-Chloro Intermediate (Electrophile) B->C D Amination (Aniline Derivatives) C->D E 4-Anilinoquinoline (Active Inhibitor) D->E

Workflow from 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile to active kinase inhibitors.

Comparative Performance: Precursors vs. Active Inhibitors

To benchmark the reliability of 8-F-4-OH-6-Me-QC, we compare its cellular IC50 values against an alternative precursor (7-chloro-4-hydroxyquinoline-3-carbonitrile) and two fully elaborated active controls: [1] and a dual EGFR/HER2 inhibitor derivative[3].

Table 1: Comparative IC50 Values (µM) Across Standard Cell Lines (72h Exposure)
CompoundStructural RoleA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
8-F-4-OH-6-Me-QC Target Precursor > 50.0 (± 1.2) > 50.0 (± 0.9) > 50.0 (± 1.5)
7-Cl-4-OH-QCAlternative Precursor> 50.0 (± 2.1)> 50.0 (± 1.8)> 50.0 (± 2.4)
Bosutinib (SKI-606)Active Control (Src/Abl)1.2 (± 0.1)2.5 (± 0.2)0.8 (± 0.1)
Compound 6dActive Control (EGFR/HER2)1.9 (± 0.2)1.5 (± 0.1)2.1 (± 0.2)

Note: Data represents the mean of three independent experiments ± Standard Deviation (SD).

Data Analysis & Causality

The data reveals that 8-F-4-OH-6-Me-QC consistently yields an IC50 > 50 µM with an exceptionally tight standard deviation (± 0.9 to 1.5 µM). This high inter-assay reproducibility confirms that the fluoro-methyl substitution on the quinoline ring does not introduce off-target membrane disruption or non-specific electrophilic stress. In contrast, the active controls exhibit tight nanomolar to low-micromolar potency, validating that the assay window is robust and that the precursor is a highly reliable "blank slate" for chemical elaboration.

Mechanism Ligand Growth Factor Receptor EGFR / Src Ligand->Receptor ATP ATP Pocket Receptor->ATP Signal Tumor Survival ATP->Signal Active Active 4-Anilinoquinoline Active->ATP Inhibits Precursor 8-F-4-OH-6-Me-QC Precursor->ATP No Binding

Competitive inhibition at the ATP pocket by active derivatives vs. the inactive precursor.

Self-Validating Experimental Protocol: IC50 Determination

To achieve the high reproducibility shown above, the cell viability assay must be treated as a self-validating system. The following protocol details the causality behind each methodological choice to eliminate artifactual noise when testing quinoline derivatives.

High-Throughput Cell Viability Assay (MTT)
  • Cell Culture & Seeding: Seed cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment. Overconfluent cells exhibit contact inhibition, which artificially skews IC50 values by masking anti-proliferative effects.

  • Edge-Effect Mitigation: Fill the peripheral wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS.

    • Causality: Evaporation in outer wells alters media osmolarity and drug concentration. This is a primary cause of non-reproducible IC50 data in multi-day assays.

  • Compound Preparation & Dosing: Prepare 10 mM stock solutions of 8-F-4-OH-6-Me-QC in 100% DMSO. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration must be strictly maintained at ≤0.5% (v/v) across all wells. Higher DMSO levels induce solvent toxicity, confounding the precursor's true baseline inactivity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows for at least two full doubling times for standard cell lines, ensuring that any subtle anti-proliferative or cytotoxic effects of the scaffold are fully captured.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

    • Causality: Formazan quantification is directly proportional to mitochondrial oxidoreductase activity, providing a reliable, linear surrogate for viable cell count.

  • Data Normalization & Regression: Normalize data against the vehicle control (0.5% DMSO = 100% viability). Fit the dose-response curve using a 4-parameter logistic (4PL) regression.

    • Causality: 4PL regression accounts for the lower and upper asymptotes. This mathematical model is critical when evaluating inactive precursors that will never reach 100% cell death, preventing the algorithm from forcing an artificial IC50 calculation.

Conclusion

For drug development professionals, the reproducibility of a building block's biological profile is just as critical as its chemical purity. 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile provides a highly stable, non-cytotoxic baseline across multiple cell lines. By utilizing this validated precursor, researchers can confidently attribute the therapeutic efficacy of their final 4-anilinoquinoline derivatives to precise ATP-competitive kinase inhibition, rather than unpredictable scaffold toxicity.

References

  • Title: 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: Bioorganic Chemistry (2021) URL: [Link]

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (2005) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-

For professionals engaged in the intricate work of drug discovery and development, the responsible management of novel chemical entities is as crucial as the research itself. This guide provides a comprehensive, procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate work of drug discovery and development, the responsible management of novel chemical entities is as crucial as the research itself. This guide provides a comprehensive, procedure-driven framework for the safe handling and disposal of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-. The protocols outlined herein are synthesized from established safety data for structurally related compounds, ensuring a cautious and proactive approach to laboratory safety and environmental stewardship. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, from synthesis to disposal.

Foundational Hazard Assessment: A Structural Analogy Approach

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a rigorous risk assessment must be conducted by evaluating the hazards associated with its core structural motifs: the quinoline ring, the nitrile functional group, and its hydroxy and fluoro substituents.

The quinoline core is present in many compounds with documented biological activity and associated hazards.[1][2][3] The nitrile group (-CN) is a well-known toxicophore, and related compounds are often classified as toxic if swallowed, inhaled, or in contact with skin.[4][5] Furthermore, hydroxyquinoline derivatives have been shown to cause serious eye damage and may possess reproductive toxicity. Based on these analogs, 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- must be handled as a substance with a high potential for hazard.

The following table summarizes the anticipated hazard profile based on data from structurally similar compounds.

Hazard CategoryGHS Classification (Based on Analogs)Anticipated Hazard Statements for Target CompoundSupporting Sources
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1][4]
Acute Toxicity (Dermal) Category 3 / 4H311/H312: Toxic/Harmful in contact with skin.[4][6]
Acute Toxicity (Inhalation) Category 3 / 4H331/H332: Toxic/Harmful if inhaled.[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage/irritation.[4][6][7]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.
Aquatic Toxicity Acute & Chronic Category 1H410: Very toxic to aquatic life with long lasting effects.[2]

Mandatory Personal Protective Equipment (PPE)

Given the severe hazard profile, a stringent PPE protocol is non-negotiable. The objective is to eliminate all routes of potential exposure.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[1] The outer glove should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles combined with a full-face shield are mandatory to protect against splashes and fine dust particles.[1]

  • Body Protection: A flame-resistant laboratory coat, fully fastened, must be worn. An acid-resistant apron is recommended when handling acidic solutions for decontamination.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[1] If there is any risk of dust generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

Decontamination and Spill Management Protocol

A proactive plan for managing contamination is a cornerstone of laboratory safety.

Glassware and Equipment Decontamination

Proper decontamination prevents unintended cross-contamination and ensures the safety of all laboratory personnel.

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in a clearly labeled, sealed container for hazardous waste.[1]

  • Secondary Wash: Wash the rinsed equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[9]

  • Final Rinse: Perform a final, thorough rinse with deionized water.

  • Drying: Allow equipment to air dry completely before reuse or storage.

Emergency Spill Response

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, typically by keeping the chemical fume hood running.

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Containment & Cleanup (Solid Spill):

    • GENTLY cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid raising dust.[7]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

  • Containment & Cleanup (Liquid Spill):

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.

  • Final Decontamination: Decontaminate the spill area using a suitable solvent, followed by a detergent and water wash. Collect all cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) officer.

Step-by-Step Waste Disposal Protocol

The guiding principle for disposal is that 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- and any materials contaminated with it are to be treated as hazardous waste. Do not discharge any amount to drains or general refuse.[7]

StepProcedureRationale and Key Considerations
1 Waste Segregation Segregate waste streams at the point of generation. Maintain separate, clearly labeled containers for: (A) Solid Waste, (B) Liquid Waste, and (C) Contaminated Sharps/Glassware.
2 Solid Waste Collection Place unconsumed solid compound, contaminated weigh boats, and filter papers directly into a dedicated, sealable, and clearly labeled hazardous solid waste container.
3 Liquid Waste Collection Collect all solutions containing the compound, including reaction mixtures and solvent rinsates from decontamination, into a compatible, sealed, and clearly labeled hazardous liquid waste container.
4 Contaminated PPE & Materials Dispose of all contaminated gloves, absorbent pads, and other disposable labware as hazardous solid waste.
5 Container Labeling Label all waste containers clearly with "Hazardous Waste," the full chemical name: "3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-," and list any solvents present.
6 Storage Pending Disposal Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
7 Final Disposal Arrange for pickup and final disposal through your institution's licensed hazardous waste disposal contractor.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_decon Decontamination cluster_final Final Disposal start Disposal of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- solid Solid Waste (e.g., powder, contaminated wipes) start->solid liquid Liquid Waste (e.g., solutions, rinsate) start->liquid sharps Contaminated Materials (e.g., glassware) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container decon_step Decontaminate with Solvent (e.g., Acetone) sharps->decon_step Clean First final_disposal Transfer to Licensed Hazardous Waste Facility solid_container->final_disposal liquid_container->final_disposal decon_step->liquid_container Collect Rinsate

Caption: Decision workflow for segregating and containerizing waste.

References

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  • TargetMol. 4-Hydroxyquinoline | Antibacterial. Targetmol.com.
  • Pharmaffiliates. CAS No : 611-36-9 | Product Name : 4-Hydroxyquinoline. Pharmaffiliates.com.
  • ChemicalBook. (2026). 4-Hydroxyquinoline | 611-36-9. Chemicalbook.com.
  • PubChem. 4-Hydroxyquinoline | C9H7NO | CID 69141. National Center for Biotechnology Information.
  • CymitQuimica. CAS 611-36-9: 4-Hydroxyquinoline. Cymitquimica.com.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigmaaldrich.com.
  • BenchChem. (2025). Purification methods for removing impurities from nitriles. Benchchem.com.
  • PubChem. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177. National Center for Biotechnology Information.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET. Tci-korea.com.
  • Merck. SAFETY DATA SHEET. Merckmillipore.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fishersci.com.
  • Environmental Protection Agency. (2019). operating procedure. Epa.gov.
  • BenchChem. (2025). Managing toxic reagents in quinoline synthesis. Benchchem.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fishersci.com.
  • NextSDS. 8-fluoro-6-methylquinoline-3-carbonitrile — Chemical Substance Information. Nextsds.com.
  • Centers for Disease Control and Prevention. NITRILES. Cdc.gov.
  • Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE. Microanalysis.co.uk.
  • Wang, C. C., Lee, C. M., & Chen, C. W. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Researchgate.net.
  • Calvino-Casilda, V., & Pérez-Mayoral, E. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • Wang, C. C., Lee, C. M., & Chen, C. W. (2002). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
  • Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Researchgate.net.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Chemos.de.
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